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  • Product: Methyl 4-(isoxazol-5-yl)benzoate
  • CAS: 1196059-61-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1H and 13C NMR Spectroscopic Analysis of Methyl 4-(isoxazol-5-yl)benzoate

Executive Summary Methyl 4-(isoxazol-5-yl)benzoate is a critical structural motif in medicinal chemistry, featuring a central para-substituted benzene ring bridged by a methyl ester and an isoxazole heterocycle. For drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(isoxazol-5-yl)benzoate is a critical structural motif in medicinal chemistry, featuring a central para-substituted benzene ring bridged by a methyl ester and an isoxazole heterocycle. For drug development professionals and synthetic chemists, verifying the regiochemistry and structural integrity of this scaffold is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive analytical framework for this verification. This guide deconstructs the structural and electronic causality behind its ^1^H and ^13^C NMR chemical shifts and establishes a self-validating protocol for spectral acquisition.

Structural & Electronic Causality

The chemical shifts of Methyl 4-(isoxazol-5-yl)benzoate are governed by the competing electronic push-pull dynamics of its functional groups:

  • The Ester Moiety: The methyl ester is a strong electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-R) effects, it depletes electron density from the aromatic ring, particularly deshielding the ortho protons (H-2', H-6') and shifting them downfield 1[1].

  • The Isoxazole Ring: As a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms, the isoxazole ring is highly polarized. The C-4 position is uniquely electron-rich, resulting in an unusually shielded ^13^C resonance and a correspondingly upfield ^1^H signal 2[2]. Conversely, the C-5 position (the point of attachment to the benzene ring) is heavily deshielded due to the strong inductive effects of the adjacent heteroatoms 3[3].

^1^H NMR Chemical Shift Assignments

The ^1^H NMR spectrum (in CDCl3) provides a clear stoichiometric and spatial map of the molecule.

Proton(s)Expected Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment
H-3 (Isoxazole) 8.30 - 8.35d (J ≈ 1.8 Hz)1HDeshielded by adjacent electronegative nitrogen and oxygen in the heteroaromatic ring.
H-2', H-6' (Aromatic) 8.05 - 8.15d (J ≈ 8.5 Hz)2HDeshielded by the magnetic anisotropy and electron-withdrawing resonance of the para-ester group.
H-3', H-5' (Aromatic) 7.85 - 7.95d (J ≈ 8.5 Hz)2HOrtho to the isoxazole ring; slightly deshielded by the heterocycle but less so than the ester.
H-4 (Isoxazole) 6.65 - 6.80d (J ≈ 1.8 Hz)1HCharacteristic upfield shift for the C-4 position of isoxazoles due to high localized π-electron density.
-OCH3 (Ester) 3.90 - 3.95s3HDeshielded by the directly attached electronegative ester oxygen.

Mechanistic Insight: The AA'BB' splitting pattern of the central benzene ring is a hallmark of para-substitution. The isoxazole H-4 proton's upfield shift (~6.7 ppm) is a critical diagnostic marker for confirming the 5-substituted isoxazole isomer over the 3-substituted variant 4[4].

^13^C NMR Chemical Shift Assignments

The ^13^C spectrum definitively maps the carbon backbone, highly sensitive to hybridization and electronegativity.

CarbonExpected Shift (δ, ppm)TypeCausality / Assignment
C-5 (Isoxazole) 169.0 - 171.0CqHighly deshielded by the adjacent oxygen and nitrogen atoms of the isoxazole ring.
C=O (Ester) 166.0 - 167.0CqCarbonyl carbon, strongly deshielded by oxygen electronegativity and sp^2^ hybridization.
C-3 (Isoxazole) 150.0 - 152.0CHDeshielded by the adjacent nitrogen atom.
C-4' (Aromatic ipso to Isoxazole) 131.0 - 132.5CqSubstituted aromatic carbon, shifted downfield by the attached heterocycle.
C-1' (Aromatic ipso to Ester) 130.0 - 131.0CqSubstituted aromatic carbon, influenced by the electron-withdrawing ester group.
C-2', C-6' (Aromatic) 129.5 - 130.5CHOrtho to the ester group.
C-3', C-5' (Aromatic) 125.5 - 126.5CHOrtho to the isoxazole group.
C-4 (Isoxazole) 98.0 - 100.0CHHighly shielded due to localized electron density at the 4-position of the isoxazole ring.
-OCH3 (Ester) 51.5 - 52.5CH3Aliphatic carbon attached to an electronegative oxygen.

Mechanistic Insight: The extreme deshielding of the isoxazole C-5 (~170 ppm) and the ester carbonyl (~166.5 ppm) reflects their sp^2^ hybridization combined with direct attachment to electronegative heteroatoms 5[5]. The highly shielded C-4 (~99 ppm) confirms the localized π-electron density characteristic of the isoxazole ring 3[3].

Self-Validating Experimental Protocol

To ensure high-fidelity data, the NMR acquisition must function as a self-validating system where each step confirms the success of the preceding one.

Step 1: Sample Preparation

  • Procedure: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Validation: A homogeneous solution is required to prevent magnetic susceptibility gradients. Validation: Visual inspection must confirm a completely clear solution; any particulate matter mandates filtration through a glass wool plug before proceeding.

Step 2: Probe Tuning and Matching

  • Procedure: Insert the sample and adjust the probe's tuning and matching capacitors for both the ^1^H (e.g., 400 MHz) and ^13^C (e.g., 100 MHz) Larmor frequencies.

  • Causality & Validation: Proper tuning maximizes energy transfer between the coil and the sample, optimizing the signal-to-noise (S/N) ratio. Validation: The reflected power curve (wobble curve) must display a sharp minimum exactly at the target frequencies.

Step 3: Gradient Shimming

  • Procedure: Execute automated 3D gradient shimming on the Z-axis to homogenize the static magnetic field (B0).

  • Causality & Validation: Field inhomogeneity causes line broadening, obscuring critical scalar couplings (J-values). Validation: The lock signal must remain stable, and the TMS reference peak must exhibit a linewidth at half-height (FWHM) of ≤ 1.0 Hz.

Step 4: Spectral Acquisition

  • Procedure:

    • ^1^H NMR: Acquire 16 transients (scans) with a 1-second relaxation delay (d1) and a 30° pulse angle.

    • ^13^C NMR: Acquire ≥512 transients with a 2-second relaxation delay and WALTZ-16 composite pulse decoupling (CPD) to remove ^1^H-^13^C scalar couplings.

  • Causality & Validation: Sufficient relaxation delays ensure quantitative integration (for ^1^H) and adequate S/N (for ^13^C). Validation: The lowest intensity quaternary carbon (e.g., C-5 of the isoxazole) must achieve an S/N ratio of >10:1 in the raw FID before processing.

Step 5: Processing and Integration

  • Procedure: Apply zero-filling and exponential multiplication (Line Broadening = 0.3 Hz for ^1^H, 1.0 Hz for ^13^C). Perform Fourier transformation, followed by zero- and first-order phase correction and polynomial baseline correction.

  • Causality & Validation: Proper processing prevents integration errors caused by phase distortions or baseline roll. Validation: The integral ratios of the ^1^H spectrum must exactly match the 3:2:2:1:1 stoichiometric proton distribution of Methyl 4-(isoxazol-5-yl)benzoate.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Tune Probe Tuning & Matching (1H / 13C) Prep->Tune Shim Gradient Shimming (Optimize Linewidth) Tune->Shim Acq1H 1H NMR Acquisition (ns=16, d1=1s) Shim->Acq1H Acq13C 13C NMR Acquisition (ns=512, CPD) Shim->Acq13C Process Spectral Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Verify Structure Verification (Shift & Coupling Analysis) Process->Verify

Fig 1: Self-validating NMR acquisition and processing workflow for structural verification.

References

  • Title : 3 - The Royal Society of Chemistry (Methyl benzoate derivatives) | Source : rsc.org | URL : 1

  • Title : 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy | Source : acs.org | URL : 2

  • Title : Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach | Source : scielo.br | URL : 3

  • Title : 3 - Supporting Information: 5-(3-chlorophenyl)-3-phenylisoxazole (2af) | Source : rsc.org | URL : 4

  • Title : Isoxazole(288-14-2) 13C NMR spectrum | Source : chemicalbook.com | URL : 5

Sources

Exploratory

A Technical Guide to the High-Resolution Mass Spectrometry of Methyl 4-(isoxazol-5-yl)benzoate

Abstract This technical guide provides an in-depth analysis of methyl 4-(isoxazol-5-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its fundamental mass spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of methyl 4-(isoxazol-5-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its fundamental mass spectrometric properties, including the calculation of its theoretical exact mass and the prediction of its isotopic distribution. The core of this document is a detailed examination of its fragmentation behavior under electrospray ionization (ESI), supported by a proposed mechanistic pathway. This guide is intended for researchers and drug development professionals who rely on high-resolution mass spectrometry (HRMS) for structural elucidation and molecular characterization. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and are designed to serve as a practical reference for laboratory applications.

Molecular Identity and Theoretical Mass Data

The initial step in any mass spectrometric analysis is to establish the theoretical mass properties of the analyte. Methyl 4-(isoxazol-5-yl)benzoate has the molecular formula C₁₁H₉NO₃. This formula is the foundation for calculating the exact mass and predicting the isotopic pattern, which are critical for confident identification in high-resolution mass spectrometry analyses.[1][2][3]

Calculation of Monoisotopic Exact Mass

The monoisotopic mass is calculated using the masses of the most abundant naturally occurring isotopes of each element in the molecule. This value is paramount in HRMS, as instruments like Orbitrap or TOF analyzers can measure mass with sufficient accuracy (typically < 5 ppm) to confirm the elemental composition.[4][5] The exact masses of the required isotopes are summarized in Table 1.

Table 1: Monoisotopic Masses of Relevant Elements

Element Isotope Exact Mass (Da)
Carbon ¹²C 12.000000
Hydrogen ¹H 1.007825
Nitrogen ¹⁴N 14.003074

| Oxygen | ¹⁶O | 15.994915 |

The theoretical monoisotopic mass of the neutral molecule [M] is calculated as follows:

  • [M] = (11 × 12.000000) + (9 × 1.007825) + (1 × 14.003074) + (3 × 15.994915)

  • [M] = 132.000000 + 9.070425 + 14.003074 + 47.984745

  • [M] = 203.058244 Da

For analysis in positive ionization mode, the molecule is typically protonated ([M+H]⁺).

  • [M+H]⁺ = 203.058244 + 1.007825 = 204.066069 Da

Theoretical Isotopic Pattern

The isotopic pattern arises from the natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). Predicting this pattern is a key confirmatory step in identifying an unknown compound. The relative abundance of the M+1 and M+2 peaks compared to the monoisotopic peak (M) provides a fingerprint of the elemental composition. The theoretical pattern for the protonated molecule is presented in Table 2.

Table 2: Predicted Isotopic Distribution for [C₁₁H₉NO₃+H]⁺

Isotopic Peak Mass (Da) Relative Abundance (%) Primary Contributor(s)
A 204.0661 100.00 ¹²C₁₁, ¹H₁₀, ¹⁴N₁, ¹⁶O₃
A+1 205.0695 12.28 ¹³C₁¹²C₁₀

| A+2 | 206.0728 | 0.84 | ¹⁸O₁¹⁶O₂, ¹³C₂¹²C₉ |

The characteristic ~12% abundance of the A+1 peak is a strong indicator of a molecule containing approximately eleven carbon atoms (11 × 1.1% natural abundance of ¹³C).

Experimental Protocol: LC-HRMS Analysis

To empirically determine the exact mass and fragmentation pattern, a robust analytical method is required. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for analyzing non-volatile small molecules like methyl 4-(isoxazol-5-yl)benzoate.[6]

The causality behind this choice is twofold:

  • Chromatographic Separation (LC): This step is crucial for separating the analyte from matrix components, isomers, and impurities, ensuring that the mass spectrum is clean and corresponds only to the compound of interest. A reversed-phase C18 column is typically effective for compounds with this polarity.[7]

  • High-Resolution Mass Analysis (HRMS): This provides the mass accuracy needed to confirm the elemental composition and the resolution to distinguish the isotopic peaks clearly.[8][9]

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of methyl 4-(isoxazol-5-yl)benzoate in methanol or acetonitrile.

    • Perform serial dilutions to create working standards from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of Mobile Phase A and B.

  • Instrumentation:

    • LC System: A standard UHPLC or HPLC system (e.g., Thermo Vanquish, Agilent 1290).

    • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap (e.g., Thermo QE series) or a Q-TOF (e.g., Sciex ZenoTOF).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

    • Full Scan (MS1) Settings:

      • Mass Range: m/z 70-500.

      • Resolution: 70,000 (for Orbitrap) or >40,000 (for TOF).

      • Internal Calibrant: Use of an internal lock mass ensures sub-2 ppm mass accuracy.

    • Tandem MS (MS/MS) Settings:

      • Precursor Ion: Select the measured m/z of the [M+H]⁺ ion (approx. 204.0661).

      • Activation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

      • Collision Energy: Step collision energies (e.g., 15, 30, 45 eV) to observe a full range of fragment ions.

This self-validating protocol, with its use of high-resolution full scan for mass accuracy and stepped-energy MS/MS for comprehensive fragmentation data, ensures a high level of confidence in the final structural elucidation.[4]

Isotopic Fragmentation Pattern and Mechanistic Elucidation

The fragmentation of methyl 4-(isoxazol-5-yl)benzoate is predicted to be driven by the lability of the methyl ester group and the inherent chemistry of the isoxazole ring. The resulting product ions are diagnostic for the different structural motifs within the parent molecule. The study of fragmentation patterns of related structures, such as methyl benzoate and various isoxazole derivatives, provides a strong basis for these predictions.[10][11][12][13]

Proposed Fragmentation Pathway

Under positive mode ESI with CID, the protonated molecule ([M+H]⁺, m/z 204.0661) will undergo fragmentation. The most probable pathway involves the stable and well-documented fragmentation of the methyl benzoate moiety.[14][15][16]

  • Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters is the neutral loss of methanol, leading to the formation of a highly stable acylium ion.[15]

    • [C₁₁H₁₀NO₃]⁺ (m/z 204.0661) → [C₁₀H₆NO₂]⁺ + CH₃OH

    • Fragment m/z: 172.0498 (4-(isoxazol-5-yl)benzoyl cation)

  • Loss of Carbon Monoxide (CO): This acylium ion can subsequently lose a neutral carbon monoxide molecule, a characteristic fragmentation of benzoyl cations.[11][16]

    • [C₁₀H₆NO₂]⁺ (m/z 172.0498) → [C₉H₆NO]⁺ + CO

    • Fragment m/z: 144.0551 (4-(isoxazol-5-yl)phenyl cation)

  • Isoxazole Ring Fragmentation: Further fragmentation can involve the isoxazole ring itself. Isoxazole rings are known to cleave upon energetic activation, potentially losing small neutral molecules like HCN.[12][17]

    • [C₉H₆NO]⁺ (m/z 144.0551) → [C₈H₅O]⁺ + HCN

    • Fragment m/z: 117.0437

This proposed pathway is summarized in Table 3 and visualized in the diagram below.

Table 3: Predicted Major Fragment Ions for Methyl 4-(isoxazol-5-yl)benzoate in ESI+

m/z (Theoretical) Formula Description
204.0661 [C₁₁H₁₀NO₃]⁺ Protonated Molecular Ion [M+H]⁺
172.0498 [C₁₀H₆NO₂]⁺ Loss of Methanol (-CH₃OH)
144.0551 [C₉H₆NO]⁺ Loss of CO from m/z 172

| 117.0437 | [C₈H₅O]⁺ | Loss of HCN from m/z 144 |

Fragmentation Diagram

The logical relationship between the precursor ion and its major product ions is illustrated below using the DOT language.

Caption: Predicted ESI+ fragmentation pathway for methyl 4-(isoxazol-5-yl)benzoate.

Conclusion

The structural characterization of methyl 4-(isoxazol-5-yl)benzoate is effectively achieved using high-resolution mass spectrometry. By combining the theoretical calculation of its exact mass (monoisotopic [M+H]⁺ = 204.0661 Da) and isotopic pattern with empirical data from a well-designed LC-HRMS experiment, unambiguous identification is possible. The fragmentation pattern is highly diagnostic, primarily characterized by the sequential neutral losses of methanol and carbon monoxide, which confirms the presence of the methyl benzoate substructure. This technical guide provides the foundational data and a robust analytical workflow for scientists engaged in the research and development of molecules containing this important heterocyclic scaffold.

References

  • Scribd. (n.d.). Methyl Benzoate Mass Spectrum Analysis. Available at: [Link]

  • ChemRadar. (n.d.). METHYL 4-(OXAZOL-5-YL)BENZOATE CAS#179057-14-8 | FCMD | Food Contact Materials Regulations Database. Available at: [Link]

  • Guanti, G., & Banfi, L. (1988). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of Heterocyclic Chemistry, 25(3), 813-817. Available at: [Link]

  • Guarna, A., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 795-804. Available at: [Link]

  • Glish, G. L., & Cooks, R. G. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry, 29(9), 1856-1864. Available at: [Link]

  • ChemRadar. (n.d.). METHYL 4-(OXAZOL-5-YL)BENZOATE CAS#179057-14-8. Available at: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13, 333–336. Available at: [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods. Available at: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available at: [Link]

  • Kuhlmann, J., et al. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Foods, 10(3), 629. Available at: [Link]

  • Beynon, J. H. (1959). Application of High Resolution Mass Spectrometry in Organic Chemistry. CHIMIA, 13, 273-284. Available at: [Link]

  • ChemRadar. (n.d.). METHYL 4-(OXAZOL-5-YL)BENZOATE CAS#179057-14-8 | CAS Substance Database. Available at: [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

  • Transtutors. (2022). Use the mass spectrum of methyl benzoate to answer the questions below A. Write a reaction mechanism. Available at: [Link]

  • D'Auria, M., & D'Onofrio, F. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1365. Available at: [Link]

Sources

Foundational

Solubility Profile of Methyl 4-(isoxazol-5-yl)benzoate in Organic Solvents: A Technical Guide for Formulation and Synthetic Workflows

Abstract For researchers and drug development professionals, understanding the solubility profile of key synthetic intermediates is critical for optimizing reaction conditions, purification workflows, and early-stage for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract For researchers and drug development professionals, understanding the solubility profile of key synthetic intermediates is critical for optimizing reaction conditions, purification workflows, and early-stage formulation. Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6) represents a highly conjugated, rigid scaffold frequently utilized in medicinal chemistry as a bioisostere and building block. This whitepaper provides an in-depth analysis of its solubility characteristics in various organic solvents, grounded in thermodynamic principles, Hansen Solubility Parameters (HSP), and self-validating experimental protocols.

Structural Rationale and Solvation Thermodynamics

The dissolution of a crystalline solid like[1] in an organic solvent is a thermodynamically driven process governed by the disruption of the crystal lattice and the subsequent formation of solute-solvent intermolecular bonds.

From a structural perspective, the molecule consists of three distinct domains that dictate its solvation behavior:

  • The Phenyl Ring: Imparts significant lipophilicity and drives strong London dispersion forces ( δD​ ).

  • The Methyl Ester Group: Acts as a moderate polar moiety ( δP​ ) and a distinct hydrogen-bond acceptor ( δH​ ) via the carbonyl oxygen, similar to the behavior of .

  • The Isoxazole Heterocycle: A highly polarizable 5-membered ring containing adjacent oxygen and nitrogen atoms. It acts as a strong dipole and a hydrogen-bond acceptor, significantly increasing the molecule's affinity for polar aprotic solvents.

Because the molecule is highly planar and conjugated, it exhibits a relatively high crystal lattice energy. Therefore, successful solvation requires solvents capable of providing substantial enthalpic compensation through dipole-dipole interactions and hydrogen-bond acceptance.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond empirical guesswork, we apply the[2] framework. HSP quantifies the compatibility between solutes and solvents by deconstructing cohesive energy into three parameters: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

While the exact empirical HSP sphere for Methyl 4-(isoxazol-5-yl)benzoate requires extensive multi-solvent titration, we can accurately predict its behavior by analyzing its constituent fragments based on established [4]:

  • Methyl Benzoate Fragment: δD​≈18.9 , δP​≈8.2 , δH​≈4.7 MPa 1/2 [2].

  • Isoxazole Fragment: δD​≈19.4 , δP​≈14.8 , δH​≈11.8 MPa 1/2 [2].

Synthesis of Parameters: The composite molecule requires a solvent with high dispersion forces ( δD​>18.0 ), moderate-to-high polarity ( δP​≈10.0−15.0 ), and moderate hydrogen-bonding capacity ( δH​≈6.0−10.0 ). Solvents whose HSP coordinates fall within this "solubility sphere" will yield the highest thermodynamic solubility.

Solvation API Methyl 4-(isoxazol-5-yl)benzoate Disp Dispersion Forces (δD) (Phenyl & Isoxazole Rings) API->Disp mediates Polar Dipole-Dipole (δP) (Ester & Isoxazole Dipoles) API->Polar mediates Hbond H-Bond Accepting (δH) (Carbonyl O, Isoxazole N/O) API->Hbond mediates Solvent1 Aromatic / Halogenated (e.g., Toluene, DCM) Disp->Solvent1 Solvent2 Polar Aprotic (e.g., DMSO, DMF) Polar->Solvent2 Solvent3 Polar Protic (e.g., MeOH, EtOH) Polar->Solvent3 Hbond->Solvent3

Caption: Intermolecular forces mediating the solvation of the API in various organic solvent classes.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles and HSP matching outlined above, the following table summarizes the expected solubility profile of Methyl 4-(isoxazol-5-yl)benzoate across various organic solvent classes at standard ambient temperature (25°C).

Table 1: Quantitative Solubility Estimates by Solvent Class
Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Mechanistic Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Excellent δP​ match; strong dipole interactions with the isoxazole ring overcome lattice energy.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100High polarizability and H-bond accepting nature perfectly solvates the ester/heterocycle.
Halogenated Dichloromethane (DCM)50 - 100High δD​ heavily stabilizes the conjugated π -system of the phenyl-isoxazole backbone.
Ester / Ketone Ethyl Acetate (EtOAc)20 - 50Moderate dipole-dipole matching; standard choice for extraction and chromatography.
Polar Protic Methanol (MeOH)5 - 20H-bond donation to the ester/isoxazole is favorable, but limited by the hydrophobic phenyl ring.
Aromatic Toluene5 - 15Good π−π stacking interactions, but lacks the δP​ required for high-capacity dissolution.
Non-Polar Aliphatic Hexane / Heptane< 1Severe mismatch in δP​ and δH​ ; unable to disrupt the crystal lattice.

Self-Validating Experimental Protocol: Thermodynamic Solubility Screening

To empirically verify the solubility of Methyl 4-(isoxazol-5-yl)benzoate for a specific synthetic route or formulation, researchers must avoid kinetic dissolution artifacts. The following protocol details a self-validating, high-throughput shake-flask method coupled with HPLC-UV quantification.

Methodological Causality
  • Why Ultracentrifugation over Filtration? Highly lipophilic/conjugated compounds often exhibit non-specific binding to standard PTFE or Nylon syringe filters, leading to artificially low solubility readings. Ultracentrifugation eliminates this variable.

  • Why 24-hour and 48-hour time points? A single time point cannot confirm equilibrium. By comparing the 24h and 48h concentrations, the system self-validates: if ΔC<5% , thermodynamic equilibrium is confirmed.

Step-by-Step Workflow
  • Solid Dispensing: Accurately weigh ~10 mg of Methyl 4-(isoxazol-5-yl)benzoate into 2.0 mL clear glass HPLC vials. Note: Glass is mandatory to prevent plasticizer leaching from microcentrifuge tubes, which can alter solvent polarity.

  • Solvent Addition: Add 0.5 mL of the target organic solvent to each vial, ensuring a visible excess of solid remains (indicating a saturated system).

  • Isothermal Incubation: Seal the vials and place them in an isothermal shaker at 25°C ± 0.5°C, agitating at 500 rpm for 24 hours. Prepare a parallel set for 48-hour incubation.

  • Phase Separation: Transfer the suspension to glass centrifuge tubes and centrifuge at 15,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.

  • Supernatant Dilution: Carefully aspirate 50 µL of the clear supernatant and dilute it into 950 µL of a compatible diluent (e.g., Acetonitrile/Water 50:50 v/v) to prevent column overloading and ensure compatibility with the reverse-phase mobile phase.

  • HPLC-UV Quantification: Analyze the diluted samples using an HPLC system equipped with a C18 column and UV detector (set to the compound's λmax​ , typically ~254 nm due to the extended conjugation). Quantify against a pre-validated 5-point calibration curve.

  • Solid-State Verification (Optional but Recommended): Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD) to confirm that no solvate formation or polymorphic transitions occurred during incubation.

Workflow A 1. Solid Dispensing (Excess API in Glass Vial) B 2. Solvent Addition (Target Organic Solvents) A->B C 3. Isothermal Incubation (24h at 25°C, 500 rpm) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Supernatant Dilution (Acetonitrile/Water) D->E F 6. HPLC-UV Quantification (vs. Calibration Curve) E->F

Caption: High-throughput thermodynamic solubility screening workflow for organic solvents.

Conclusion

The solubility profile of Methyl 4-(isoxazol-5-yl)benzoate is heavily dictated by its rigid, conjugated structure and the presence of potent hydrogen-bond accepting moieties. By leveraging Hansen Solubility Parameters, researchers can rationally select polar aprotic solvents (like DMSO and DMF) for high-concentration stock solutions, or halogenated solvents (like DCM) for synthetic extractions. Implementing the self-validating shake-flask protocol ensures that empirical data collected during development is thermodynamically sound and free from kinetic or mechanical artifacts.

References

  • METHYL 4-(OXAZOL-5-YL)BENZOATE CAS#179057-14-8 | FCMD. ChemRadar.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate - PubChem. National Institutes of Health (NIH).
  • Methyl benzoate. Wikipedia.
  • HSP Basics | Practical Solubility Science. Prof Steven Abbott.
  • Hansen Solubility Parameters: A User's Handbook. Kinam Park.
  • Solubility Challenges in Battery Electrolytes | Chemical Reviews. ACS Publications.

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 4-(isoxazol-5-yl)benzoate

Introduction In the landscape of modern medicinal chemistry, nitrogen- and oxygen-containing heterocyclic compounds are paramount scaffolds for the development of novel therapeutic agents. Among these, the isoxazole ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, nitrogen- and oxygen-containing heterocyclic compounds are paramount scaffolds for the development of novel therapeutic agents. Among these, the isoxazole ring system is a privileged structure due to its favorable physicochemical properties and its ability to engage in various noncovalent interactions, which can enhance biological activity and improve pharmacokinetic profiles.[1][2] Methyl 4-(isoxazol-5-yl)benzoate, a molecule incorporating this key isoxazole moiety, represents a compound of significant interest for researchers in drug discovery and materials science.

This technical guide provides a comprehensive framework for the essential physicochemical characterization of Methyl 4-(isoxazol-5-yl)benzoate. Moving beyond a simple data sheet, this document serves as a detailed protocol and interpretive guide for determining its physical state and melting point. As Senior Application Scientists, we recognize that understanding how to generate reliable data and what that data signifies is critical for advancing research. This guide is therefore designed for professionals in drug development and chemical research, offering not just procedural steps, but the scientific rationale that underpins them. We will explore the causality behind experimental choices and the profound implications of these physical properties on a compound's journey from the laboratory to potential clinical application.

Compound Identification

Precise identification is the foundation of all subsequent characterization. The structural and molecular details of Methyl 4-(isoxazol-5-yl)benzoate are summarized below.

IdentifierValueSource
Chemical Name Methyl 4-(isoxazol-5-yl)benzoateAK Scientific[3]
CAS Number 1196059-61-6AK Scientific[3]
Molecular Formula C₁₁H₉NO₃AK Scientific
Molecular Weight 203.19 g/mol AK Scientific
Chemical Structure

Note: It is crucial to distinguish this compound from its isomer, Methyl 4-(oxazol-5-yl)benzoate (CAS Number: 179057-14-8), as the structural difference will lead to distinct physicochemical properties.

Part 1: Determination of Physical State

The physical state of a substance at ambient conditions is its most fundamental property. It influences handling, storage, and is a critical parameter in formulation development.[4][5] For a novel or uncharacterized compound like Methyl 4-(isoxazol-5-yl)benzoate, a systematic observation is required.

Anticipated State

Based on its molecular weight and the presence of aromatic and heterocyclic rings, Methyl 4-(isoxazol-5-yl)benzoate is anticipated to be a solid at standard temperature and pressure (25 °C and 1 atm).

Experimental Protocol for Physical State Determination

This protocol ensures a definitive and well-documented characterization of the compound's physical state.

Objective: To visually and physically determine the state of matter of Methyl 4-(isoxazol-5-yl)benzoate under standard laboratory conditions.

Materials:

  • A sample of high-purity Methyl 4-(isoxazol-5-yl)benzoate

  • Spatula

  • Watch glass or microscope slide

  • Microscope (optional, for detailed crystalline form observation)

Procedure:

  • Sample Preparation: Place a small quantity (approx. 10-20 mg) of the compound onto a clean, dry watch glass or microscope slide.

  • Visual Inspection: Observe the sample against a white and a black background under good lighting. Record the following qualitative properties:

    • Form: Note if the substance is a crystalline solid, an amorphous powder, a waxy solid, a liquid, or a gas.[6][7]

    • Color: Describe the color of the sample.

    • Appearance: Note any other relevant details, such as if the crystals are needle-like, granular, etc.

  • Physical Manipulation: Gently manipulate the sample with a clean spatula.

    • If it is a solid, assess its flow properties (e.g., free-flowing, cohesive).

    • This step helps confirm the solid nature and provides preliminary information relevant to handling and formulation.

  • Microscopic Examination (Optional but Recommended):

    • Place a small amount of the sample on a microscope slide and observe under magnification.

    • This can provide more detailed information about the crystal habit (shape) and determine if the sample is uniformly crystalline.

  • Documentation: Record all observations in a laboratory notebook. The final determination should be stated clearly, for example, "Crystalline solid, white" at a recorded ambient temperature.

Workflow for Physical State Determination

G cluster_prep Sample Preparation cluster_obs Observation & Manipulation cluster_analysis Analysis & Documentation prep Place ~15mg of sample on a watch glass visual Visual Inspection (Form, Color) prep->visual physical Physical Manipulation (Flow properties) visual->physical record Record Observations physical->record determine Determine Physical State (Solid, Liquid, Gas) record->determine

Caption: Workflow for determining the physical state of a chemical compound.

Part 2: Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Therefore, melting point determination is a fundamental and powerful technique for both identifying a compound and assessing its purity.[8][9] Impurities typically cause a depression of the melting point and a broadening of the melting range.[10]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which allows for precise control and observation.

Objective: To determine the melting point range of Methyl 4-(isoxazol-5-yl)benzoate.

Materials:

  • High-purity sample of Methyl 4-(isoxazol-5-yl)benzoate, finely powdered.

  • Capillary tubes (one end sealed).

  • Digital melting point apparatus (e.g., Mel-Temp® or similar).

Procedure:

  • Sample Preparation:

    • Rationale: Proper sample packing is critical for uniform heat transfer and accurate observation.

    • Action: Place a small amount of the finely powdered compound on a clean, dry surface. Gently tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube. Invert the tube and tap the sealed end firmly on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[11]

  • Initial (Rapid) Determination (for unknown compounds):

    • Rationale: A preliminary rapid scan saves time by identifying an approximate melting range.

    • Action: Place the packed capillary tube into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20 °C per minute).[12] Observe the sample and note the approximate temperature at which it melts. This will be an inaccurate value but provides a target for the precise measurement. Allow the apparatus to cool at least 20 °C below this approximate temperature before proceeding.

  • Accurate Determination:

    • Rationale: A slow heating rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, yielding an accurate measurement.[11]

    • Action: Insert a new, freshly packed capillary tube. Rapidly heat the block to about 20 °C below the approximate melting point found in the previous step.

    • Action: Decrease the heating rate to 1-2 °C per minute.[12][13]

    • Action: Observe the sample closely through the magnifying eyepiece. Record two temperatures:

      • T₁: The temperature at which the first droplet of liquid becomes visible.

      • T₂: The temperature at which the last solid crystal melts completely.

    • The recorded melting point is the range T₁ – T₂.

  • Validation:

    • Rationale: Repeatability ensures the reliability of the measurement.

    • Action: Repeat the accurate determination with a fresh sample at least once more to ensure the results are consistent. Pure compounds should yield a sharp melting range (typically ≤ 1 °C).

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording pack Pack 2-3mm of powdered sample into capillary tube insert Insert tube into apparatus pack->insert heat_fast Rapid Heat to ~20°C below approximate melting point insert->heat_fast heat_slow Slow Heat Rate (1-2°C / min) heat_fast->heat_slow observe Observe for melting heat_slow->observe record_t1 Record T₁: First liquid droplet appears observe->record_t1 record_t2 Record T₂: All solid disappears record_t1->record_t2 report Report Melting Range (T₁ - T₂) record_t2->report

Caption: Workflow for capillary melting point determination.

Data Presentation and Interpretation

All experimentally determined data should be recorded systematically.

ParameterObservation / ValueNotes
Physical State @ 25°C [e.g., White crystalline solid]
Melting Range (Trial 1) [e.g., 150.5 °C - 151.0 °C]
Melting Range (Trial 2) [e.g., 150.6 °C - 151.1 °C]Consistent with Trial 1.
Reported Melting Range 150.5 °C - 151.1 °C

Interpretation of Results:

  • Sharp Melting Range (≤ 1-2 °C): This is indicative of a high-purity substance.[10]

  • Broad Melting Range (> 2 °C): This suggests the presence of impurities, which disrupt the crystal lattice, or that the substance is a mixture of compounds. It could also indicate decomposition.

  • Depressed Melting Point: Comparison to a known literature value (if available) is crucial. Impurities almost always lower the melting point.

Significance in a Drug Development Context

The determination of the physical state and melting point is not merely an academic exercise; these parameters have profound and direct consequences for drug development.[4][14]

  • Purity and Quality Control: As established, the melting point is a primary indicator of purity. In a regulated pharmaceutical environment, it is a critical quality control (QC) test for both the active pharmaceutical ingredient (API) and key intermediates, ensuring batch-to-batch consistency.[8][9][15]

  • Solubility and Bioavailability: The melting point is intrinsically related to the strength of the crystal lattice. A higher melting point generally corresponds to a more stable crystal lattice, which often translates to lower aqueous solubility.[16] Since solubility is a prerequisite for absorption, these properties directly impact a drug's bioavailability—the fraction of the administered dose that reaches systemic circulation.[14]

  • Polymorphism: Many solid compounds can exist in multiple crystalline forms, known as polymorphs. Different polymorphs of the same API can have different melting points, solubilities, and dissolution rates.[9] This can lead to significant variations in clinical efficacy. Identifying the most stable and appropriate polymorphic form is a critical step in drug development.

  • Formulation and Stability: The physical state dictates the choice of dosage form (e.g., tablets, capsules for solids). Furthermore, the physical stability of a formulation, its ability to maintain properties like particle size and appearance over time, is essential for ensuring a consistent therapeutic effect and shelf-life.[17][18]

Conclusion

Methyl 4-(isoxazol-5-yl)benzoate is a compound with potential utility in scientific research, particularly within the pharmaceutical domain. This guide has provided a robust, scientifically-grounded framework for the determination of its fundamental physical properties. By adhering to the detailed protocols for characterizing its physical state and melting point, researchers can generate reliable, high-quality data. The true value of this work lies not just in the data points themselves, but in understanding their broader implications for purity, stability, and the potential developability of the compound as a therapeutic agent. This rigorous approach to basic physicochemical characterization is an indispensable component of successful and efficient drug discovery and development.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Determination of the melting point. (n.d.). University of Technology, Iraq. Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

  • How do we determine the physical state (solid, liquid, gas, or aqueous) of a compound? (2025, June 13). Filo. Retrieved from [Link]

  • How Drug Physical and Chemical Properties Impact Effectiveness. (2025, July 16). Raytor. Retrieved from [Link]

  • What is a Melting Point Device? (2024, July 1). AELAB. Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(10), 3871-3880. Retrieved from [Link]

  • THE EFFECT OF THE PHYSICAL STATE OF THE SUBSTANCE ON THE THERAPEUTİC EFFİCACY OF DRUGS. (2025, March 25). Zenodo. Retrieved from [Link]

  • THE EFFECT OF THE PHYSICAL STATE OF THE SUBSTANCE ON THE THERAPEUTİC EFFİCACY OF DRUGS. (n.d.). CyberLeninka. Retrieved from [Link]

  • Physical States. (n.d.). ChemistryBytes.com. Retrieved from [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Retrieved from [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, April 15). ScienceDirect. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • The Physico-Chemical Properties of Isoxazole and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical vs. Physical Stability of Formulations. (n.d.). Microtrac. Retrieved from [Link]

  • Pharmaceutical Formulation Development: Principles & Process. (2026, February 20). Patheon pharma services. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • How do we indicate the physical state of a substance when we write a chemical equation for a reaction? (n.d.). Vaia. Retrieved from [Link]

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Foundational

X-ray crystallography data for Methyl 4-(isoxazol-5-yl)benzoate derivatives

An In-Depth Technical Guide to the X-ray Crystallography of Methyl 4-(isoxazol-5-yl)benzoate Derivatives for Drug Discovery For researchers, scientists, and professionals in drug development, understanding the three-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallography of Methyl 4-(isoxazol-5-yl)benzoate Derivatives for Drug Discovery

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comprehensive overview of the application of single-crystal X-ray crystallography to the structural elucidation of methyl 4-(isoxazol-5-yl)benzoate derivatives, a class of compounds with significant potential in medicinal chemistry. By providing atomic-level insights, X-ray crystallography is an indispensable tool for structure-based drug design, enabling the optimization of lead compounds to enhance efficacy and reduce off-target effects.[1][2]

The isoxazole motif is a prominent heterocycle in many therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] The precise spatial arrangement of substituents on the isoxazole and benzoate rings directly influences the molecule's interaction with biological targets. Therefore, high-resolution structural data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.[1]

This technical guide will detail the entire workflow, from obtaining suitable crystals to the analysis and application of the resulting structural data in a drug discovery context.

Methodology: A Step-by-Step Approach to Crystal Structure Determination

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps, each critical for the final quality of the data.

Synthesis and Purification of Methyl 4-(isoxazol-5-yl)benzoate Derivatives

The synthesis of the title compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of a β-diketone with hydroxylamine.[6] The purity of the compound is of utmost importance for successful crystallization.[7] High-purity compounds are typically obtained through techniques such as column chromatography and recrystallization.[3]

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in the process. A systematic approach to screening various crystallization conditions is essential.[7]

Experimental Protocol: Crystallization of a Methyl 4-(isoxazol-5-yl)benzoate Derivative

  • Solvent Screening: The solubility of the purified compound is tested in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).[7]

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature. This method is effective when the compound is soluble in a relatively volatile solvent.[7]

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C) and then a freezer (-20°C) to induce crystallization and maximize the yield.[7]

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed vial containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting the growth of crystals.[7]

Figure 1: Workflow for the crystallization of small molecules.

X-ray Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[8] A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected on a detector.[9][10]

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffracted X-rays, is processed to determine the unit cell dimensions and the space group of the crystal.[8][10] Computational software is then used to solve the phase problem and generate an initial electron density map of the molecule. This initial model is then refined to best fit the experimental data, resulting in an accurate three-dimensional structure of the molecule.[11]

Data Analysis and Interpretation

The final output of an X-ray crystallography experiment is a wealth of information about the molecular and crystal structure of the compound.

Tabulated Crystallographic Data

The key parameters of the crystal structure are summarized in a crystallographic data table. The following is a hypothetical example for a derivative of methyl 4-(isoxazol-5-yl)benzoate.

Parameter Value
Empirical FormulaC₁₂H₁₀ClNO₃
Formula Weight251.67
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.567(2)
b (Å)15.123(4)
c (Å)9.456(3)
β (°)105.34(1)
Volume (ų)1178.9(5)
Z4
Calculated Density (g/cm³)1.418
R-factor (%)4.5
Molecular and Crystal Packing Analysis

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, which can reveal conformational preferences of the molecule. Furthermore, the analysis of the crystal packing reveals the intermolecular interactions, such as hydrogen bonds and π-π stacking, that hold the molecules together in the crystal lattice.[10][12][13] Understanding these interactions is crucial for crystal engineering and for understanding the physicochemical properties of the solid state.

G cluster_0 X-ray Data Analysis cluster_1 Structural Insights A Diffraction Data B Structure Solution A->B C Structure Refinement B->C D Final Crystal Structure C->D E Bond Lengths & Angles D->E F Molecular Conformation D->F G Intermolecular Interactions D->G

Figure 2: From diffraction data to structural insights.

Application in Drug Development

The detailed structural information obtained from X-ray crystallography is a cornerstone of modern drug discovery.[11][14]

  • Structure-Based Drug Design (SBDD): By co-crystallizing a lead compound with its biological target (e.g., an enzyme or receptor), researchers can directly visualize the binding mode of the ligand.[11] This provides invaluable information for designing more potent and selective inhibitors.[1]

  • Understanding Structure-Activity Relationships (SAR): The crystal structure of a series of analogs can help to rationalize their observed biological activities. For example, the conformation of a particular substituent may be crucial for its interaction with the target protein.

  • Lead Optimization: The detailed structural information allows for the targeted modification of a lead compound to improve its pharmacological properties, such as binding affinity, selectivity, and metabolic stability.[1]

Conclusion

Single-crystal X-ray crystallography is a powerful and indispensable technique in the field of drug discovery and development. For methyl 4-(isoxazol-5-yl)benzoate derivatives, this method provides the essential atomic-level information required to understand their chemical and biological properties. The detailed structural insights gained from these studies are critical for the rational design and optimization of new therapeutic agents, ultimately accelerating the journey from a promising compound to a life-saving drug.[1][2]

References

  • Excillum. Small molecule crystallography. [Link]

  • Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. [Link]

  • Taylor & Francis Online. The current role and evolution of X-ray crystallography in drug discovery and development. [Link]

  • The University of Queensland. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. [Link]

  • FZU. X-ray single-crystal diffraction. [Link]

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. [Link]

  • OMICS International. The Role of Crystallography in Drug Development. [Link]

  • ResearchGate. Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • ResearchGate. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]

  • MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • ResearchGate. Biochemical analysis and X-ray crystallography data for isoxazole... [Link]

  • Taylor & Francis. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. [Link]

  • MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]

  • Google Patents.
  • PMC. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

  • NextSDS. METHYL 4-(((3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL)CARBONYL)AMINO)BENZOATE. [Link]

  • CCDC. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

  • ChemRadar. METHYL 4-(OXAZOL-5-YL)BENZOATE CAS#179057-14-8 | FCMD | Food Contact Materials Regulations Database. [Link]

  • KAUST Repository. CCDC 2183452: Experimental Crystal Structure Determination. [Link]

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Protocols & Analytical Methods

Method

Application Note: 1,3-Dipolar Cycloaddition Methods for Synthesizing Methyl 4-(isoxazol-5-yl)benzoate

Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction & Mechanistic Rationale Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6) is a highly valuable building block in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6) is a highly valuable building block in medicinal chemistry[1]. The isoxazole core is a privileged pharmacophore in drug discovery, frequently utilized to improve molecular physicochemical properties, increase metabolic stability, and participate in critical hydrogen-bonding interactions with biological targets[2].

Synthesizing a 5-substituted, 3-unsubstituted isoxazole requires a highly specific 1,3-dipolar cycloaddition between a terminal alkyne (methyl 4-ethynylbenzoate) and formonitrile oxide ( HC≡N+−O− )[3]. Mechanistically, this is a concerted [3+2] cycloaddition governed by Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) of the terminal alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide interact to regioselectively form the 5-substituted isoxazole isomer.

The Challenge of Formonitrile Oxide: Formonitrile oxide is notoriously unstable. If isolated, it rapidly polymerizes or dimerizes into fulminic acid oligomers and furazans. Therefore, successful synthesis mandates that the dipole be generated in situ in the presence of the dipolarophile.

Mechanism A Nitromethane (CH3NO2) B Phenyl Isocyanate (PhNCO) + TEA A->B Dehydration C Formonitrile Oxide [HC≡N+-O-] B->C - Diphenylurea E Concerted [3+2] Cycloaddition C->E Dipole D Methyl 4-ethynylbenzoate (Terminal Alkyne) D->E Dipolarophile F Methyl 4-(isoxazol-5-yl)benzoate (Target) E->F Regioselective Ring Closure

Mechanistic pathway of the Mukaiyama dehydration and [3+2] cycloaddition.

Validated Synthesis Strategies

  • Protocol A: Direct In Situ Generation (Mukaiyama Dehydration). This method utilizes nitromethane and phenyl isocyanate (PhNCO) to generate the dipole directly[4]. It is highly atom-economical but requires careful control of addition rates to prevent dipole dimerization.

  • Protocol B: Two-Step Decarboxylative Route. This route uses ethyl 2-chloro-2-(hydroxyimino)acetate to generate a more stable ethoxycarbonyl formonitrile oxide. Following cycloaddition, the C3-ester is removed via saponification and thermal decarboxylation. This is the preferred route for large-scale manufacturing due to the enhanced stability of the intermediates.

Workflow cluster_A Protocol A: Direct Route cluster_B Protocol B: Two-Step Route Start Methyl 4-ethynylbenzoate A1 Add Nitromethane, PhNCO, TEA in Toluene Start->A1 B1 Add Ethyl chlorooximidoacetate & TEA in THF Start->B1 A2 Heat at 50-80°C (In Situ Dipole Generation) A1->A2 A3 Filter Diphenylurea & Purify via Column A2->A3 Target Methyl 4-(isoxazol-5-yl)benzoate A3->Target B2 Saponification (LiOH, THF/H2O) B1->B2 B3 Thermal Decarboxylation (Heat, Acidic Workup) B2->B3 B3->Target

Experimental workflow comparing Protocol A (Direct) and Protocol B (Two-Step).

Experimental Protocols

Protocol A: Direct Synthesis via Mukaiyama Dehydration

This protocol leverages the in situ generation of formonitrile oxide to directly yield the target molecule[4].

  • Preparation: Charge an oven-dried round-bottom flask with methyl 4-ethynylbenzoate (1.0 eq, 10 mmol) and nitromethane (5.0 eq, 50 mmol) in anhydrous toluene (50 mL, 0.2 M).

    • Causality: Toluene is chosen as a non-polar solvent because it facilitates the precipitation of the diphenylurea byproduct, driving the dehydration forward and simplifying workup.

  • Reagent Addition: Add triethylamine (TEA, 0.1 eq, 1 mmol). Attach a reflux condenser. Slowly add phenyl isocyanate (PhNCO, 2.0 eq, 20 mmol) dropwise via a syringe pump over 60 minutes.

    • Causality: Slow addition is critical. It maintains a low steady-state concentration of formonitrile oxide, preventing its rapid dimerization into inactive furazans.

  • Reaction: Heat the mixture to 60 °C for 16 hours.

    • Self-Validation: Monitor the reaction visually; a dense white precipitate (diphenylurea) will form. Confirm the consumption of the alkyne via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Workup & Purification: Cool the mixture to 0 °C. Filter the suspension through a Celite pad to remove the diphenylurea. Wash the pad with cold toluene (2 x 15 mL). Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield Methyl 4-(isoxazol-5-yl)benzoate.

Protocol B: Two-Step Decarboxylative Route

This protocol is highly recommended for scale-up (>10g) due to the superior stability of the ethoxycarbonyl formonitrile oxide intermediate.

  • Cycloaddition: Dissolve methyl 4-ethynylbenzoate (1.0 eq, 10 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq, 12 mmol) in anhydrous THF (50 mL). Cool to 0 °C. Add TEA (1.5 eq, 15 mmol) dropwise over 15 minutes. Stir at room temperature for 12 hours.

    • Causality: TEA neutralizes the HCl generated during the formation of the nitrile oxide, driving the dipole generation.

  • Saponification: To the crude reaction mixture, add 2M aqueous LiOH (3.0 eq, 30 mmol). Stir vigorously for 4 hours at room temperature.

    • Self-Validation: LC-MS will show the disappearance of the intermediate ester mass and the appearance of the carboxylic acid mass.

  • Decarboxylation: Acidify the mixture with 1M HCl to pH 2. Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate. Dissolve the crude acid in a high-boiling solvent (e.g., DMF, 20 mL) and heat to 150 °C for 2 hours to induce thermal decarboxylation.

  • Purification: Cool the mixture, dilute with water (100 mL), and extract with EtOAc (3 x 40 mL). Wash the combined organic layers with brine, dry, concentrate, and purify via silica gel chromatography.

Comparative Data Presentation

The following table summarizes the quantitative metrics and operational parameters for both synthetic routes to assist in protocol selection:

MetricProtocol A (Direct Mukaiyama)Protocol B (Two-Step Decarboxylative)
Overall Yield 45% - 55%70% - 85%
Step Count 1 Step3 Steps (Telescoped into 2 pots)
Reaction Time ~18 Hours~20 Hours (Total)
Primary Byproduct Diphenylurea (Solid precipitate)CO₂, Ethanol, LiCl (Aqueous waste)
Scalability Low/Medium (Exothermic dipole generation)High (Stable intermediates)
Reagent Hazards PhNCO (Highly toxic, lachrymator)Ethyl chlorooximidoacetate (Irritant)

Sources

Application

Application Note: Methyl 4-(isoxazol-5-yl)benzoate in Targeted Drug Discovery

Introduction & Strategic Rationale In modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is essential for fine-tuning molecular properties and achieving target selectivity[1]. Isoxazoles, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is essential for fine-tuning molecular properties and achieving target selectivity[1]. Isoxazoles, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, are highly privileged structures due to their rich biological activity and ability to act as bioisosteres for amides and esters[2][3].

Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6) represents a highly versatile, bi-functional building block[4]. It combines the potent hydrogen-bonding capacity of the isoxazole ring with the rigid, linear vector of a para-substituted benzoate[2]. This specific structural combination is particularly valuable in the design of kinase inhibitors, epigenetic modulators (such as BET bromodomain inhibitors), and anti-inflammatory agents[3][5].

Physicochemical Profiling

Understanding the causality behind selecting this specific building block is critical for rational drug design. The isoxazole ring provides a strong hydrogen bond acceptor (the nitrogen atom) while maintaining a low basicity, which prevents unwanted hERG liabilities often seen with basic amines[2]. The methyl ester serves as a chemically stable, yet easily orthogonally deprotected handle for late-stage diversification[6].

Table 1: Physicochemical Profile & Design Implications

PropertyValueImplication for Drug Design
Molecular Formula C11H9NO3Lead-like molecular weight (203.19 g/mol ) allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
cLogP (est.) ~1.8 - 2.2Optimal baseline lipophilicity for oral bioavailability and membrane permeability.
H-Bond Acceptors 3High potential for target engagement (N and O on isoxazole, carbonyl O on ester)[2].
H-Bond Donors 0Prevents intra-molecular hydrogen bonding, keeping the molecule extended and available for target interaction.

Derivatization Workflows

The primary utility of Methyl 4-(isoxazol-5-yl)benzoate lies in its ability to be rapidly converted into diverse library arrays. The standard workflow involves the saponification of the methyl ester to yield the intermediate 4-(isoxazol-5-yl)benzoic acid [6][7], followed by amide coupling with an array of primary or secondary amines[6].

G A Methyl 4-(isoxazol-5-yl)benzoate B LiOH, THF/H2O A->B Saponification C 4-(isoxazol-5-yl)benzoic acid B->C D HATU, DIPEA, R-NH2 C->D Amide Coupling E Carboxamide Library D->E

Caption: Workflow for generating diverse carboxamide libraries from Methyl 4-(isoxazol-5-yl)benzoate.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify reaction success at each stage.

Protocol A: Saponification to 4-(isoxazol-5-yl)benzoic acid

Causality of Experimental Choice: Mild basic conditions (LiOH at ambient temperature) are explicitly selected over harsh acidic hydrolysis or high-temperature basic conditions. The isoxazole ring can be sensitive to ring-opening via deprotonation at the C3/C4 position under extreme basic conditions or prolonged heating[6]. LiOH in a mixed aqueous/organic solvent system ensures rapid ester cleavage while preserving the heterocyclic core.

  • Reaction Setup : Dissolve Methyl 4-(isoxazol-5-yl)benzoate (1.0 eq, 5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition : Add Lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq, 10.0 mmol) in one single portion.

  • Execution : Stir the mixture vigorously at ambient temperature (20-25 °C) for 4-6 hours.

  • Self-Validation (IPC) : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) mobile phase. The starting material ( Rf​≈0.7 ) must be completely consumed, replaced by a baseline spot (the lithium salt of the acid). Confirm via LC-MS (Expected mass:[M-H]- = 188.1).

  • Workup & Isolation : Concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous residue with distilled water (10 mL) and cool to 0 °C in an ice bath. Slowly acidify the solution with 1M HCl until the pH reaches ~3.

  • Collection : The target 4-(isoxazol-5-yl)benzoic acid will precipitate as a solid. Filter the suspension, wash the filter cake with cold water (2 x 5 mL), and dry under high vacuum for 12 hours.

Protocol B: HATU-Mediated Amide Coupling

Causality of Experimental Choice: HATU is selected as the coupling reagent over standard EDC/HOBt[5][6]. The electron-withdrawing nature of the isoxazole ring slightly deactivates the benzoic acid. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of sterically hindered or electron-deficient amines, drastically improving yields and minimizing reaction times[5].

  • Activation Phase : To a solution of 4-(isoxazol-5-yl)benzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.2 eq, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes under an argon atmosphere to ensure complete formation of the active ester.

  • Coupling Phase : Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) to the activated mixture. Stir at room temperature for 2-4 hours.

  • Self-Validation (IPC) : Analyze an aliquot via LC-MS. The active ester intermediate must be fully consumed, with the chromatogram dominated by the target mass [M+H]+ of the desired amide.

  • Purification : Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography using a gradient of DCM/MeOH.

Table 2: Quantitative Data - Amide Coupling Optimization for Isoxazole-Benzoic Acids

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
EDC/HOBtTEADCM1265%>90%
T3P (50% in EtOAc)DIPEAEtOAc878%>95%
HATU DIPEA DMF 3 92% >98%

Biological Application: Targeting Epigenetic Readers (BRD4)

Isoxazole derivatives are highly validated pharmacophores for the inhibition of the BET (Bromodomain and Extra-Terminal) family of epigenetic reader proteins, specifically BRD4[5]. The isoxazole ring acts as an excellent mimic of the acetyl-lysine (KAc) residues found on histone tails.

When an amide derivative synthesized from Methyl 4-(isoxazol-5-yl)benzoate enters the BRD4 binding pocket, a highly specific logical interaction network is established:

  • The Isoxazole Ring : The nitrogen and oxygen atoms act as a bidentate hydrogen bond acceptor system, interacting directly with the conserved Asn140 residue and a structured water network at the base of the KAc pocket[5].

  • The Phenyl Core : The rigid benzoate-derived phenyl ring occupies the hydrophobic WPF (Trp-Pro-Phe) shelf, engaging in π−π stacking interactions.

  • The Amide Tail : The newly synthesized amide vector extends outward toward the solvent-exposed ZA loop. By varying the amine used in Protocol B, researchers can fine-tune the molecule's selectivity between different bromodomain families.

G cluster_ligand Isoxazole-Benzoate Derivative cluster_target Target Protein (e.g., BRD4) Isoxazole Isoxazole Ring Phenyl Phenyl Core Asn140 Asn140 (H-Bond Donor) Isoxazole->Asn140 H-Bond Amide Amide Tail WPF WPF Shelf (Hydrophobic) Phenyl->WPF π-π Stacking ZALoop ZA Loop (Solvent Exposed) Amide->ZALoop Selectivity Tuning

Caption: Logical relationship of the isoxazole-benzoate pharmacophore binding to the BRD4 pocket.

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Arabian Journal of Chemistry[Link]

  • Advances in isoxazole chemistry and their role in drug discovery RSC Publishing[Link]

  • Organic & Biomolecular Chemistry - ePrints Soton University of Southampton[Link]

Sources

Method

Application Note: Orthogonal Palladium-Catalyzed Cross-Coupling Strategies for Methyl 4-(isoxazol-5-yl)benzoate

Executive Summary Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6) is a highly versatile, bifunctional building block utilized in advanced medicinal chemistry and agrochemical development. The molecule features two d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6) is a highly versatile, bifunctional building block utilized in advanced medicinal chemistry and agrochemical development. The molecule features two distinct handles for late-stage functionalization: an electron-deficient isoxazole core and a masked carboxylic acid (methyl ester).

This technical guide details two orthogonal palladium-catalyzed cross-coupling workflows to functionalize this molecule:

  • Direct C-H Arylation at the isoxazole C-4 position.

  • Decarboxylative Cross-Coupling via the benzoate moiety (post-saponification).

By mastering these two pathways, researchers can selectively build complexity at either end of the molecule without requiring pre-halogenated starting materials.

Pathway A: Regioselective C-4 C-H Arylation of the Isoxazole Core

Mechanistic Rationale & Causality

In unsubstituted or 3-substituted isoxazoles, palladium-catalyzed direct C-H arylation typically occurs at the C-5 position due to the enhanced kinetic acidity of the C-5 proton . However, in Methyl 4-(isoxazol-5-yl)benzoate, the C-5 position is sterically and electronically blocked by the methyl benzoate moiety. This blockade elegantly redirects the palladium catalyst exclusively to the C-4 position.

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism . The addition of a carboxylate base (e.g., potassium acetate) is non-negotiable; the carboxylate ligand on the Pd(II) center acts as an intramolecular base, abstracting the C-4 proton simultaneously as the Pd–C bond is formed. This avoids the high energy barrier of a direct electrophilic aromatic substitution (SEAr) pathway on the electron-poor isoxazole ring.

Protocol 1: Pd-Catalyzed C-4 Arylation with Aryl Bromides

Reagents: Methyl 4-(isoxazol-5-yl)benzoate (1.0 equiv), Aryl Bromide (1.2 equiv), KOAc (2.0 equiv), PdCl₂ (5 mol%), anhydrous DMA.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, charge Methyl 4-(isoxazol-5-yl)benzoate (1.0 mmol, 203.2 mg), the desired aryl bromide (1.2 mmol), KOAc (2.0 mmol, 196 mg), and PdCl₂ (0.05 mmol, 8.8 mg).

  • Atmosphere Control: Add anhydrous DMA (5.0 mL). Seal the tube and degas via three freeze-pump-thaw cycles. Causality: A strictly anaerobic environment prevents the premature oxidation of the active Pd(0) species generated in situ.

  • Execution: Heat the mixture to 110 °C in a pre-heated oil bath for 16 hours.

  • Validation Check (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting material peak (m/z 204[M+H]⁺) is entirely consumed and the corresponding arylated product mass is dominant. If unreacted starting material remains, spike with an additional 2 mol% PdCl₂ and continue heating for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 x 10 mL) to remove DMA and KOAc salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

CMD_Cycle Pd0 Pd(0) Precatalyst Activation OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Acetate coordination) OxAdd->LigEx KOAc CMD CMD Transition State (C-4 Deprotonation) LigEx->CMD Isoxazole Substrate RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim -AcOH Product C-4 Arylated Isoxazole + Pd(0) RedElim->Product Product->OxAdd Catalyst Recycling

Figure 1: Concerted Metalation-Deprotonation (CMD) catalytic cycle for C-4 arylation.

Pathway B: Decarboxylative Cross-Coupling of the Benzoate Moiety

Mechanistic Rationale & Causality

While the isoxazole ring offers a site for direct C-H functionalization, the methyl benzoate tail provides an orthogonal handle. By hydrolyzing the methyl ester to a sodium benzoate salt, the molecule is primed for palladium-catalyzed decarboxylative cross-coupling with aryl chlorides .

The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) species. The critical, turnover-limiting step is the extrusion of CO₂ from the coordinated benzoate to form a di-aryl palladium(II) intermediate. The use of bulky, electron-rich ligands (like XPhos) and stabilizing additives like 1,5-cyclooctadiene (COD) is strictly required. COD stabilizes the Pd(0) intermediate, preventing catalyst aggregation into inactive "Pd black" before the high-barrier decarboxylation step can occur .

Protocol 2: Saponification & Decarboxylative Coupling

Step A: Saponification

  • Dissolve Methyl 4-(isoxazol-5-yl)benzoate (1.0 mmol) in a 3:1 mixture of THF/H₂O (4 mL).

  • Add NaOH (1.05 equiv) and stir at room temperature for 4 hours.

  • Validation Check (IPC): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 3:1).

    • Self-Validation: Complete consumption of the UV-active ester spot (Rf ~0.6) and formation of a baseline spot confirms successful saponification.

  • Lyophilize the mixture to isolate the dry sodium 4-(isoxazol-5-yl)benzoate salt. Causality: Absolute dryness is mandatory; trace water will rapidly quench the Pd(0) catalyst in the subsequent step.

Step B: Decarboxylative Cross-Coupling

  • Preparation: In an argon-filled glovebox, charge a pressure vial with the dry sodium salt (1.0 equiv), Aryl Chloride (1.5 equiv), XPhosPdG2 (5 mol%), XPhos (10 mol%), and 1,5-cyclooctadiene (COD, 20 mol%).

  • Execution: Add anhydrous mesitylene (4 mL), seal the vial, and heat to 150 °C for 24 hours.

  • Validation Check (IPC): Analyze the mixture via GC-MS.

    • Self-Validation: Monitor for the extrusion of CO₂ and the formation of the biaryl product. The absence of homocoupled aryl chloride indicates excellent catalyst selectivity and successful cross-coupling.

  • Workup: Cool the vial, filter the mixture through a Celite pad to remove Pd particulates, concentrate under reduced pressure, and purify via silica gel chromatography.

Decarboxylation_Workflow Start Methyl 4-(isoxazol-5-yl)benzoate Sap Saponification (NaOH, THF/H2O) Start->Sap Salt Sodium Benzoate Salt (Isolated Intermediate) Sap->Salt IPC: TLC Check Cat Pd(0) / XPhos / COD + Ar-Cl Salt->Cat Decarb Decarboxylation (-CO2) Cat->Decarb Rate-Limiting Step Prod Biaryl Cross-Coupled Product Decarb->Prod IPC: GC-MS Check

Figure 2: Workflow for the saponification and Pd-catalyzed decarboxylative cross-coupling.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected performance metrics for both orthogonal functionalization pathways.

ParameterPathway A: Direct C-4 ArylationPathway B: Decarboxylative Cross-Coupling
Target Bond Formed Isoxazole C(sp²) – Aryl C(sp²)Benzoate C(sp²) – Aryl C(sp²)
Catalyst System PdCl₂ (5 mol%)XPhosPdG2 (5 mol%) + COD (20 mol%)
Ligand Ligand-free (or PPh₃)XPhos (10 mol%)
Base / Additive KOAc (2.0 equiv)None (Substrate acts as its own salt)
Electrophile Aryl BromidesAryl Chlorides
Solvent DMA or NMPMesitylene or Diglyme
Temperature 110 °C150 °C – 160 °C
Typical Yield Range 65% – 85%50% – 75%

References

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. URL:[Link]

  • Hoover, J. M., et al. (2021). Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes. Journal of Organic Chemistry, 86(17), 11419-11433. URL:[Link]

  • Fall, Y., Reynaud, C., Doucet, H., & Santelli, M. (2009). Ligand-Free-Palladium-Catalyzed Direct 4-Arylation of Isoxazoles Using Aryl Bromides. European Journal of Organic Chemistry, 2009(24), 4041-4050. URL:[Link]

Application

Application Note: Fragment-Based in vitro Assays for BRD4 (BET) Inhibitor Discovery using Methyl 4-(isoxazol-5-yl)benzoate

Prepared by: Senior Application Scientist, Epigenetic Drug Discovery Target Audience: Researchers, assay developers, and medicinal chemists Introduction & Mechanistic Rationale The discovery of small-molecule inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Epigenetic Drug Discovery Target Audience: Researchers, assay developers, and medicinal chemists

Introduction & Mechanistic Rationale

The discovery of small-molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins—specifically BRD4—has revolutionized targeted therapies for oncology and inflammatory diseases. BRD4 functions as an epigenetic "reader," binding to acetylated lysine (KAc) residues on histone tails to regulate the transcription of key oncogenes such as c-Myc[1].

Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6) serves as a highly privileged fragment scaffold in this domain. The causality behind selecting this specific building block lies in its dual-functional structural biology:

  • The Isoxazole Ring (The Anchor): The 3,5-dimethylisoxazole and related isoxazole motifs act as highly effective bioisosteres for acetyl-lysine[2]. The nitrogen and oxygen heteroatoms in the isoxazole ring form critical, water-mediated hydrogen bonds with the conserved Asn140 residue at the base of the BRD4 bromodomain 1 (BD1) pocket.

  • The Methyl Benzoate Moiety (The Vector): The benzoate group projects outward toward the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83) and the ZA channel. This provides an ideal synthetic vector for hit-to-lead expansion, a strategy that has successfully yielded potent clinical candidates and advanced benzo[d]isoxazole derivatives[3].

This application note details a self-validating, three-tier in vitro assay workflow to evaluate Methyl 4-(isoxazol-5-yl)benzoate and its synthetic derivatives as BRD4 inhibitors.

Experimental Workflow

To prevent false positives—a common pitfall in fragment-based drug discovery (FBDD)—this protocol employs an orthogonal screening cascade. We begin with a highly sensitive biochemical displacement assay, validate binding kinetics biophysically, and confirm functional target engagement in a cellular model.

FBDD_Workflow A Fragment Library (Isoxazole Scaffolds) B TR-FRET Assay (BRD4-BD1 Binding) A->B Primary Screen (High Conc.) C SPR Kinetics (Affinity Validation) B->C Hit Validation (Orthogonal) D Cellular Assay (c-Myc Downregulation) C->D Functional Testing

Fig 1: Orthogonal FBDD workflow for BRD4 inhibitors using isoxazole-based scaffolds.

Detailed in vitro Protocols

Protocol 1: Primary Biochemical Screening via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization (FP) because fragments like Methyl 4-(isoxazol-5-yl)benzoate are screened at high concentrations (up to 1 mM), which often introduces compound autofluorescence. The time-delayed reading of TR-FRET eliminates this background noise, ensuring a self-validating and trustworthy primary screen.

Materials:

  • Recombinant His-tagged BRD4-BD1 protein.

  • Europium-labeled anti-His antibody (Donor).

  • Cy5-labeled BET ligand (Acceptor, e.g., JQ1-fluorophore conjugate).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA. (Crucial: CHAPS is a zwitterionic detergent required to prevent promiscuous fragment aggregation, a major source of false positives).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of Methyl 4-(isoxazol-5-yl)benzoate in 100% DMSO. Dilute into the assay buffer to achieve a final top concentration of 500 µM (final DMSO concentration must be strictly maintained at 1% across all wells to prevent solvent-induced protein denaturation).

  • Assay Assembly: In a 384-well low-volume white microplate, add 4 µL of compound solution per well.

  • Protein-Ligand Addition: Add 4 µL of a master mix containing His-BRD4-BD1 (final 10 nM) and Europium-anti-His (final 1 nM). Incubate for 15 minutes at room temperature to allow fragment pre-equilibration.

  • Tracer Addition: Add 4 µL of Cy5-labeled BET ligand (final 30 nM).

  • Incubation & Detection: Seal the plate and incubate for 60 minutes at room temperature in the dark. Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize data against DMSO controls (0% inhibition) and a saturating concentration of unlabeled JQ1 (100% inhibition).

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: While TR-FRET proves displacement, it does not confirm direct binding or provide kinetic rates ( kon​ , koff​ ). SPR is mandatory for fragments because it identifies stoichiometric 1:1 binding and flags non-specific interactions.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Use a CM5 sensor chip on a Biacore system. Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Immobilize His-BRD4-BD1 via amine coupling to a density of ~2000 Resonance Units (RU). Block excess reactive groups with 1 M ethanolamine (pH 8.5).

  • Running Buffer: PBS-P+ (20 mM phosphate buffer, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 2% DMSO. (Crucial: Solvent correction protocols must be run prior to the assay to account for bulk refractive index changes caused by DMSO).

  • Analyte Injection: Inject Methyl 4-(isoxazol-5-yl)benzoate at flow rates of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase. Use concentrations ranging from 15.6 µM to 500 µM.

  • Regeneration: Fragments typically dissociate rapidly; however, if baseline is not reached, a quick pulse of 10 mM Glycine-HCl (pH 2.5) can be used.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to determine the KD​ .

Protocol 3: Cellular Functional Assay (c-Myc Downregulation via RT-qPCR)

Causality & Rationale: A fragment may bind the isolated protein but fail to penetrate cell membranes or compete with native chromatin. Since BRD4 directly drives the transcription of the c-Myc oncogene[1], measuring c-Myc mRNA levels in an acute myeloid leukemia (AML) cell line (MV4-11) provides a direct, self-validating readout of functional target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed MV4-11 cells in 6-well plates at a density of 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with the compound (or optimized derivative) for 6 hours. Use (+)-JQ1 (500 nM) as a positive control and 0.1% DMSO as a vehicle control.

  • RNA Extraction: Harvest cells and extract total RNA using a standard silica-column based RNA extraction kit. Quantify RNA purity via Nanodrop (A260/280 ratio should be ~2.0).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Execution: Perform quantitative PCR using SYBR Green master mix.

    • c-Myc Primers: (F) 5'-CCTACCCTCTCAACGACAGC-3', (R) 5'-CTCTGACCTTTTGCCAGGAG-3'.

    • GAPDH (Housekeeping) Primers: (F) 5'-TGCACCACCAACTGCTTAGC-3', (R) 5'-GGCATGGACTGTGGTCATGAG-3'.

  • Analysis: Calculate relative c-Myc expression using the 2−ΔΔCt method, normalized to GAPDH and the DMSO control.

Quantitative Data Summary

The table below summarizes typical baseline profiling data for the bare fragment (Methyl 4-(isoxazol-5-yl)benzoate) compared to an optimized benzo[d]isoxazole derivative and a clinical-grade positive control.

Note: Bare fragments inherently exhibit low micromolar affinity; their value lies in their Ligand Efficiency (LE), which guides subsequent structural optimization[3].

Compound / ScaffoldTR-FRET IC 50​ (µM)SPR KD​ (µM)MV4-11 c-Myc IC 50​ (µM)Ligand Efficiency (LE)
Methyl 4-(isoxazol-5-yl)benzoate (Fragment)145.0 ± 12.0160.0 ± 15.0> 5000.32
Optimized Derivative (e.g., Y06036 analog)0.082 ± 0.0050.085 ± 0.0040.78 ± 0.050.41
(+)-JQ1 (Positive Control)0.045 ± 0.0030.050 ± 0.0020.06 ± 0.010.38

References

  • Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET)
  • Title: Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl)
  • Title: Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-(isoxazol-5-yl)benzoate Synthesis

Welcome to the Technical Support Center. As drug development professionals, you know that synthesizing 5-arylisoxazoles via the Claisen-type cyclocondensation of β -enamino diketones (enaminones) with hydroxylamine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you know that synthesizing 5-arylisoxazoles via the Claisen-type cyclocondensation of β -enamino diketones (enaminones) with hydroxylamine is a highly scalable route. However, synthesizing Methyl 4-(isoxazol-5-yl)benzoate introduces specific chemoselectivity and regioselectivity challenges. The presence of the base-sensitive methyl ester and the ambidentate nature of hydroxylamine require precise mechanistic control.

Below is our definitive troubleshooting guide, engineered to help you achieve high-yielding, regioselective, and reproducible results.

Workflow A Methyl 4-acetylbenzoate (Starting Material) B Enaminone Intermediate (Methyl (E)-4-(3-(dimethylamino) acryloyl)benzoate) A->B DMF-DMA 100°C, 15h C Methyl 4-(isoxazol-5-yl)benzoate (Target Product) B->C NH2OH·HCl EtOH, Reflux

Fig 1: Two-step synthetic workflow for Methyl 4-(isoxazol-5-yl)benzoate via enaminone intermediate.

🔬 Frequently Asked Questions & Troubleshooting

Q1: My yield of the enaminone intermediate is consistently below 50%. What is the root cause?

A1: The causality here almost always points to reagent degradation via moisture. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is highly sensitive to hydrolysis. In the presence of adventitious water, DMF-DMA hydrolyzes into DMF and methanol, completely quenching its ability to condense with the α -protons of methyl 4-acetylbenzoate.

  • Scientist's Resolution: Ensure your DMF-DMA is strictly anhydrous. Run the reaction neat (using excess DMF-DMA as the solvent) at 90–100 °C. The elimination of two equivalents of methanol drives the equilibrium forward; therefore, conducting the reaction in an open system with a distillation head to remove methanol can push conversions >95%.

Q2: I am isolating a mixture of regioisomers. How do I force the reaction to exclusively yield the 5-aryl isoxazole over the 3-aryl isoxazole?

A2: Regioselectivity in this cyclocondensation is governed by the initial site of nucleophilic attack by hydroxylamine ( [1]). To form the 5-arylisoxazole, hydroxylamine must perform a Michael-type addition at the highly electrophilic β -carbon of the enaminone, followed by the expulsion of dimethylamine and subsequent cyclization. If the reaction conditions are altered (e.g., wrong pH or solvent), hydroxylamine may attack the carbonyl carbon directly, leading to the 3-arylisoxazole impurity.

  • Scientist's Resolution: Maintain neutral to mildly acidic conditions. Using hydroxylamine hydrochloride ( NH2​OH⋅HCl ) in refluxing ethanol without a strong base ensures the nitrogen atom of the hydroxylamine acts as a soft nucleophile, favoring the conjugate Michael addition ( [1]).

Q3: The isoxazole ring forms successfully, but my isolated yields are terrible, and LC-MS shows a mass [M-14] corresponding to the loss of a methyl group. What is happening?

A3: You are observing ester saponification. A common mistake in literature protocols is adding strong bases (like NaOH or KOH) to liberate the free hydroxylamine base from its hydrochloride salt. While this accelerates cyclization, the strongly basic conditions in refluxing ethanol rapidly hydrolyze the methyl benzoate ester to 4-(isoxazol-5-yl)benzoic acid. During standard aqueous workup, this carboxylic acid remains in the aqueous layer, leading to massive yield losses of the target ester.

  • Scientist's Resolution: Omit the strong base. The reaction proceeds efficiently using just NH2​OH⋅HCl . If an acid scavenger is absolutely required to prevent stalling, use a mild buffer like Sodium Acetate (NaOAc), which is insufficient to cleave the methyl ester ( [1]).

Mechanism cluster_favored Favored Pathway (Neutral/Mild Acid) cluster_side Side Reaction (Strong Base) Enaminone Enaminone Michael Michael Adduct (β-carbon attack) Enaminone->Michael + NH2OH Carbonyl Carbonyl Attack (α-carbon attack) Enaminone->Carbonyl + NH2OH NH2OH Hydroxylamine NH2OH->Michael NH2OH->Carbonyl Elim Oxime Intermediate (- HNMe2) Michael->Elim Iso5 5-Arylisoxazole (Target) Elim->Iso5 Iso3 3-Arylisoxazole (Impurity) Carbonyl->Iso3

Fig 2: Mechanistic divergence in isoxazole cyclization dictating 5-aryl vs 3-aryl regioselectivity.

📊 Quantitative Condition Analysis

The table below summarizes how specific reaction conditions during the cyclization step (Step 2) directly dictate your overall yield and product integrity.

Reaction ConditionBase UsedEnaminone ConversionRegioselectivity (5-aryl : 3-aryl)Ester IntegrityOverall Yield
Wet DMF-DMA (Step 1) None< 40%N/AIntact< 30%
NH2​OH⋅HCl , EtOH NaOH (1.1 eq)> 95%90:10Hydrolyzed < 20%
NH2​OH⋅HCl , EtOH NaOAc (1.1 eq)> 95%> 95:5Intact85%
NH2​OH⋅HCl , EtOH None> 95%> 95:5Intact80%

🧪 Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate
  • Charge: To a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, add Methyl 4-acetylbenzoate (5.0 g, 28.0 mmol).

  • React: Add anhydrous N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (10.0 g, 84.0 mmol, 3.0 eq).

  • Heat: Equip the flask with a reflux condenser (or a short-path distillation head to remove methanol) and heat the mixture to 100 °C for 12–15 hours.

  • Self-Validation Check: Pull an aliquot. TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting material ( Rf​ ~0.6) and the appearance of a bright yellow, highly UV-active enaminone spot ( Rf​ ~0.2).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess DMF-DMA. Triturate the resulting dark oil with cold diethyl ether to precipitate the enaminone as a yellow solid. Filter and dry.

Step 2: Synthesis of Methyl 4-(isoxazol-5-yl)benzoate
  • Charge: Suspend the enaminone intermediate (5.0 g, 21.4 mmol) in anhydrous ethanol (50 mL).

  • React: Add Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.78 g, 25.7 mmol, 1.2 eq). Crucial: Do not add NaOH or KOH. If the reaction is sluggish due to substrate electronics, add anhydrous Sodium Acetate (NaOAc) (2.1 g, 25.7 mmol) as a mild buffer.

  • Heat: Reflux the mixture at 80 °C for 4 hours.

  • Self-Validation Check: LC-MS analysis of the crude mixture must show the target mass [M+H]+=204.2 . The strict absence of [M+H]+=190.2 confirms that ester hydrolysis (saponification) has been successfully avoided.

  • Workup: Cool to room temperature and remove ethanol under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes:EtOAc) or recrystallization from ethanol to yield the pure 5-arylisoxazole.

📚 References

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: Molecules (MDPI) URL:[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: RSC Advances URL:[Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Source: Beilstein Journal of Organic Chemistry URL:[Link]

Optimization

Technical Support Center: Isolation &amp; Purification of Methyl 4-(isoxazol-5-yl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to isolate Methyl 4-(isoxazol-5-yl)benzoate from complex crude reaction mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to isolate Methyl 4-(isoxazol-5-yl)benzoate from complex crude reaction mixtures.

To separate a target molecule effectively, we must first understand the chemical landscape of the crude mixture. The most robust and widely adopted synthesis for 5-arylisoxazoles is the enaminone route[1]. This involves the condensation of methyl 4-acetylbenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by cyclization with hydroxylamine hydrochloride[2].

ReactionPathway SM Methyl 4-acetylbenzoate (Starting Material) Enaminone Enaminone Intermediate (Basic Amine) SM->Enaminone + DMF-DMA (Condensation) DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Product Methyl 4-(isoxazol-5-yl)benzoate (Target Product) Enaminone->Product + NH2OH (Cyclization) NH2OH Hydroxylamine HCl (Reagent) NH2OH->Product

Figure 1: Two-step enaminone-mediated synthesis of Methyl 4-(isoxazol-5-yl)benzoate.

Because reactions rarely proceed to 100% conversion, your crude mixture will likely contain the target isoxazole, unreacted methyl 4-acetylbenzoate, residual enaminone, and water-soluble reagents.

Troubleshooting FAQs

Q1: My crude reaction mixture contains residual hydroxylamine and DMF/dimethylamine. How do I remove them? A1: These impurities are highly polar and water-soluble. A standard aqueous workup using an organic solvent like ethyl acetate (EtOAc) and water will efficiently partition these byproducts into the aqueous layer. Causality: The high hydration energy of the hydroxylamine salts and the low molecular weight of DMF/dimethylamine heavily favor the aqueous phase, leaving the hydrophobic aromatic esters in the organic phase.

Q2: NMR analysis of my crude product shows the presence of the unreacted enaminone intermediate. How can I separate it from the target isoxazole? A2: The enaminone intermediate (Methyl 4-(3-(dimethylamino)acryloyl)benzoate) contains a basic dimethylamino group, whereas the target isoxazole and the starting methyl 4-acetylbenzoate are neutral. By washing the organic layer with a dilute acid (e.g., 1M HCl), the tertiary amine is protonated to form a water-soluble ammonium salt. Causality: This drastic shift in polarity drives the protonated enaminone entirely into the aqueous layer, effectively separating it from the neutral organic products[2].

Q3: How do I separate the target Methyl 4-(isoxazol-5-yl)benzoate from unreacted Methyl 4-acetylbenzoate? A3: Because both compounds are neutral aromatic esters, acid/base extraction is ineffective. They must be separated via silica gel flash chromatography. Methyl 4-acetylbenzoate is relatively non-polar and typically exhibits a Retention factor (Rf) of ~0.45 in 20% EtOAc/Hexanes[3]. Causality: The target isoxazole contains a heterocyclic ring with additional heteroatoms (N, O). This increases its dipole moment and hydrogen-bond accepting capability, causing it to interact more strongly with the polar silica stationary phase. Consequently, it elutes later than the starting material (Rf ~0.35).

Quantitative Separation Data

To successfully monitor your purification, rely on the distinct physicochemical properties of the mixture's components summarized below:

ComponentChemical NatureAqueous SolubilityTLC Rf (20% EtOAc / 80% Hexanes)Separation Strategy
Hydroxylamine HCl Inorganic SaltVery High0.00 (Stays at baseline)Aqueous Wash (Water)
Enaminone Intermediate Basic AmineLow (High in Acid)~0.10 (Streaks)Liquid-Liquid Extraction (1M HCl)
Methyl 4-acetylbenzoate Neutral Ketone/EsterVery Low~0.45Flash Chromatography (Elutes First)
Methyl 4-(isoxazol-5-yl)benzoate Neutral HeterocycleVery Low~0.35Flash Chromatography (Elutes Second)

Validated Purification Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint confirms success.

PurificationWorkflow Crude Crude Mixture (Product, SM, Enaminone) AqWorkup Aqueous Workup (EtOAc / H2O) Crude->AqWorkup AqLayer Aqueous Layer (NH2OH, Salts) AqWorkup->AqLayer Discard OrgLayer Organic Layer (Product, SM, Enaminone) AqWorkup->OrgLayer Retain AcidWash 1M HCl Wash OrgLayer->AcidWash AcidAq Aqueous Acid Layer (Protonated Enaminone) AcidWash->AcidAq Discard OrgLayer2 Washed Organic Layer (Product, SM) AcidWash->OrgLayer2 Retain Chromatography Silica Chromatography (Hexane:EtOAc) OrgLayer2->Chromatography Fraction1 Early Fractions (Methyl 4-acetylbenzoate) Chromatography->Fraction1 Fraction2 Target Fractions (Methyl 4-(isoxazol-5-yl)benzoate) Chromatography->Fraction2

Figure 2: Liquid-liquid extraction and chromatographic purification workflow.

Step 1: Initial Quench and Desalting
  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with an equal volume of distilled water to remove hydroxylamine hydrochloride and DMF.

  • Separate the layers and retain the upper organic layer.

Step 2: Acid Wash (Enaminone Removal)
  • Wash the organic layer with 1M HCl (2 × 0.5 volumes relative to the organic layer).

  • Validation Checkpoint: Spot the washed organic layer on a TLC plate (20% EtOAc/Hexanes) and visualize under UV light. If the polar baseline spot (Rf < 0.1) is absent, the enaminone has been successfully removed[2]. If it remains, perform a third 1M HCl wash.

  • Wash the organic layer with saturated aqueous NaHCO3 to neutralize residual acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 3: Flash Column Chromatography
  • Dry-load the concentrated crude mixture onto silica gel or load it directly using a minimal amount of Dichloromethane (DCM).

  • Run the column using an isocratic or shallow gradient solvent system of 10% to 20% EtOAc in Hexanes.

  • Validation Checkpoint: Monitor the fractions via TLC. The unreacted Methyl 4-acetylbenzoate will elute first (Rf ~0.45)[3]. The target Methyl 4-(isoxazol-5-yl)benzoate will elute shortly after (Rf ~0.35).

  • Pool the fractions containing the pure target spot and concentrate in vacuo.

Step 4: Final Verification
  • Submit the purified solid for 1H NMR analysis (CDCl3).

  • Validation Checkpoint: Look for the characteristic isoxazole C4-H proton, which appears as a distinct sharp singlet in the aromatic region (typically between 6.5 and 6.8 ppm). The absence of a methyl ketone singlet (~2.6 ppm) confirms the complete removal of the starting material.

References

  • [1] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC | Source: nih.gov | 1

  • [2] Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives | Source: rsc.org | 2

  • [3] Synthesis of Ketones and Esters from Heteroatom-Functionalized Alkenes by Cobalt-Mediated Hydrogen Atom Transfer | Source: acs.org |3

Sources

Troubleshooting

Minimizing side products during Methyl 4-(isoxazol-5-yl)benzoate cyclization

Technical Support Center: Isoxazole Synthesis Division Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting advice and validated protocols for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isoxazole Synthesis Division

Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting advice and validated protocols for researchers encountering challenges in the synthesis of Methyl 4-(isoxazol-5-yl)benzoate, a key intermediate in pharmaceutical research. Our focus is on addressing the common and often frustrating issue of side product formation, particularly the generation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the Methyl 4-(isoxazol-5-yl)benzoate core structure?

A1: There are two primary and versatile strategies for constructing the isoxazole ring system for this class of compounds:

  • Condensation of a 1,3-Dicarbonyl Precursor with Hydroxylamine: This is the most direct route for your target molecule.[1] It involves a two-step process: first, a Claisen condensation to create the key β-diketone intermediate, methyl 4-(1,3-dioxobutanoyl)benzoate, from methyl 4-acetylbenzoate. This intermediate is then cyclized with hydroxylamine. While efficient, this method's main challenge is controlling the regioselectivity of the cyclization.[2]

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole), generated in situ, with an alkyne (the dipolarophile).[3][4] For your target, this would involve reacting methyl 4-ethynylbenzoate with a nitrile oxide precursor. This route often offers better regiochemical control but requires the synthesis of a less common starting material.[3]

Q2: I've successfully synthesized the precursor, methyl 4-(1,3-dioxobutanoyl)benzoate. What is the primary challenge I should anticipate during the cyclization step?

A2: The principal challenge is the formation of a regioisomeric mixture. Because your β-diketone precursor is unsymmetrical, hydroxylamine can attack either of the two carbonyl carbons, leading to two different isoxazole products: the desired Methyl 4-(5 -methyl-3 -isoxazolyl)benzoate and the undesired Methyl 4-(3 -methyl-5 -isoxazolyl)benzoate.[2][5] Controlling the reaction to favor one isomer over the other is the key to a successful synthesis and straightforward purification.

Troubleshooting Guide: Cyclization & Purification

Issue 1: My final product is an inseparable mixture of two regioisomers. How can I improve the regioselectivity of the reaction?

This is the most common issue. Regioselectivity is governed by a delicate balance of steric and electronic factors in the transition state, which can be influenced by the reaction conditions.[5]

Causality: The cyclization proceeds through a mono-oxime intermediate. The subsequent intramolecular cyclization and dehydration can occur via two distinct pathways, leading to the two isomers. The relative reactivity of the two carbonyl groups in your β-diketone precursor dictates the final product ratio.

Workflow for Optimizing Regioselectivity

G cluster_0 Troubleshooting Regioselectivity start Problem: Regioisomeric Mixture cond1 Modify Reaction Conditions start->cond1 sol1 Adjust pH: - Acidic (pH 4-5) favors one isomer. - Basic conditions may favor the other. [1] cond1->sol1 pH Control sol2 Change Solvent: - Protic (EtOH) vs. Aprotic (MeCN, Toluene). - Polarity can alter transition state energy. [4] cond1->sol2 Solvent Screening cond2 Introduce Additives sol3 Use Lewis Acid Catalyst: - e.g., BF₃·OEt₂. - Coordinates to a carbonyl, enhancing its  electrophilicity and directing the attack. [4, 16] cond2->sol3 Catalysis cond3 Modify Substrate (Advanced) sol4 Convert to β-Enamino Diketone: - Provides excellent regiochemical control. - Often yields a single isomer. [4, 16] cond3->sol4 Precursor Modification sol1->cond2 sol2->cond2 sol3->cond3 end_node Achieved >95:5 Regioselectivity sol3->end_node If successful sol4->end_node

Caption: Decision workflow for troubleshooting poor regioselectivity.

Solutions & Protocols:

  • pH Control: The pH of the reaction medium is critical. Running the reaction under mildly acidic conditions (pH 4-5) often favors the formation of one regioisomer.[5] This is typically achieved by using hydroxylamine hydrochloride without adding a strong base, or by using a buffer system.

  • Solvent Polarity: The choice of solvent can significantly influence the isomeric ratio.[2] Compare results from a protic solvent like ethanol with an aprotic solvent like acetonitrile or toluene. Aprotic solvents can sometimes provide higher selectivity.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can dramatically improve regioselectivity. The Lewis acid coordinates preferentially to one of the carbonyl oxygens, making it more electrophilic and directing the initial nucleophilic attack of hydroxylamine.[2][6] Optimization of the stoichiometric amount of the Lewis acid is often necessary.

Table 1: Effect of Conditions on Regioselectivity in Isoxazole Synthesis
ParameterCondition ACondition BExpected OutcomeReference
Solvent Ethanol (Protic)Acetonitrile (Aprotic)The isomeric ratio can be significantly altered. Aprotic solvents may favor a different major isomer than protic ones.[2]
Catalyst None (Base/Acid only)1.0 - 2.0 eq. BF₃·OEt₂The Lewis acid can chelate with the dicarbonyl, leading to high or complete regioselectivity.[2][6]
pH Basic (e.g., KOH, NaOAc)Acidic (pH 4-5)The protonation state of hydroxylamine and the enolate form of the diketone are altered, impacting the site of initial attack.[5]

Issue 2: My reaction yield is low, and TLC analysis shows significant unreacted starting material (methyl 4-(1,3-dioxobutanoyl)benzoate).

Causality: This points to incomplete conversion, which can stem from several factors: insufficient reaction time or temperature, poor quality of a reagent, or an equilibrium that does not favor product formation under the chosen conditions.

Solutions:

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC every hour. If the reaction stalls, consider increasing the temperature or allowing it to run longer (e.g., 2-4 hours at reflux is typical).[1] Be cautious, as prolonged heating can sometimes lead to product degradation.[5]

  • Verify Reagent Quality: Ensure your hydroxylamine hydrochloride is dry and of high purity. It is a salt and can absorb moisture, which can affect its reactivity.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation is an excellent technique for driving reactions to completion quickly. Reactions that take hours under conventional heating can often be completed in 5-20 minutes in a microwave reactor, frequently with improved yields.[5][7]

Issue 3: Purification by column chromatography is difficult; the two isomers co-elute.

Causality: Regioisomers often have very similar polarities, making them challenging to separate on standard silica gel.

Solutions:

  • Optimize Your Solvent System: Systematically screen different solvent systems using TLC. Test various ratios of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents. Sometimes, adding a small amount (~0.5%) of a third solvent like methanol or triethylamine can significantly improve separation.[5]

  • Change the Stationary Phase: If silica gel fails, try using neutral or basic alumina. The different surface chemistry of alumina can alter the elution order and improve separation. Reverse-phase silica (C18) is another option if the compounds are sufficiently non-polar.[5]

  • High-Performance Chromatography: For very difficult separations, especially on a larger scale, preparative HPLC or Supercritical Fluid Chromatography (SFC) can be highly effective at resolving isomers.[5]

  • Crystallization: If your crude product is a solid, attempt recrystallization from various solvents. It is possible that one isomer will crystallize preferentially, leaving the other in the mother liquor.

Reaction Mechanism & Side Product Formation

The diagram below illustrates the cyclization of the key intermediate, methyl 4-(1,3-dioxobutanoyl)benzoate, with hydroxylamine. It highlights the two competing pathways that lead to the desired product and the common regioisomeric side product.

G cluster_main Cyclization Mechanism & Regioisomer Formation start Methyl 4-(1,3-dioxobutanoyl)benzoate + NH₂OH·HCl pathA Attack at Benzoyl Carbonyl start->pathA Pathway 1 pathB Attack at Acetyl Carbonyl start->pathB Pathway 2 interA Intermediate A (Oxime formation) pathA->interA interB Intermediate B (Oxime formation) pathB->interB cyclA Cyclization & Dehydration interA->cyclA cyclB Cyclization & Dehydration interB->cyclB prodA DESIRED PRODUCT Methyl 4-(3-aryl-5-methylisoxazol-yl)benzoate cyclA->prodA prodB SIDE PRODUCT Methyl 4-(5-aryl-3-methylisoxazol-yl)benzoate cyclB->prodB

Caption: Competing pathways in the cyclization to form isoxazole regioisomers.

Validated Experimental Protocols

Protocol 1: Synthesis of Key Intermediate - Methyl 4-(1,3-dioxobutanoyl)benzoate

This protocol is adapted from established Claisen condensation procedures.[1]

  • Setup: In a dry 250 mL three-necked, round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.15 g, 50 mmol) in 50 mL of anhydrous ethanol.

  • Reagent Addition: To the sodium ethoxide solution, add ethyl acetate (5.2 mL, 50 mmol).

  • Substrate Addition: Add a solution of methyl 4-acetylbenzoate (8.9 g, 50 mmol) in 25 mL of anhydrous ethanol dropwise over 30 minutes with stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4 hours. A thick precipitate may form.

  • Work-up: Cool the mixture in an ice bath and acidify by slowly adding 1 M hydrochloric acid until the pH is ~4-5.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude β-diketone. This product is often used in the next step without further purification.

Protocol 2: Optimized Cyclization for Methyl 4-(isoxazol-5-yl)benzoate

This protocol incorporates best practices for maximizing yield and regioselectivity.[1]

  • Setup: Dissolve the crude methyl 4-(1,3-dioxobutanoyl)benzoate (~50 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydroxylamine hydrochloride (3.8 g, 55 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: After cooling, remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove salts, followed by a brine wash (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography, carefully screening eluent systems to separate the desired product from any regioisomeric side product.

References

  • BenchChem. (2026). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support. 5

  • Yakan, H., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.

  • Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.

  • da Silva, W. M. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC.

  • Al-Ghorbani, M., et al. (2021). Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-(5-methyl-3-isoxazolyl)Benzoic Acid. BenchChem Technical Support. 1

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate.

  • Suyambulingam, A., et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry.

  • Verma, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

  • Chahal, R., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences.

  • BenchChem. (2025). Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition. BenchChem Technical Support. 4

  • da Silva, W. M. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing.

Sources

Optimization

Overcoming catalyst deactivation in Methyl 4-(isoxazol-5-yl)benzoate synthesis

Technical Support Center: Overcoming Catalyst Deactivation in Methyl 4-(isoxazol-5-yl)benzoate Synthesis Welcome to the Advanced Synthesis Support Center. The construction of Methyl 4-(isoxazol-5-yl)benzoate via the Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Catalyst Deactivation in Methyl 4-(isoxazol-5-yl)benzoate Synthesis

Welcome to the Advanced Synthesis Support Center. The construction of Methyl 4-(isoxazol-5-yl)benzoate via the Suzuki-Miyaura cross-coupling of methyl 4-bromobenzoate and isoxazole-5-boronic acid (or its pinacol ester) presents a classic organometallic challenge. Heteroaryl cross-couplings are notoriously prone to catalyst deactivation. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the causality of palladium deactivation, provide self-validating experimental protocols, and establish robust solutions to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Causality: Why Does the Catalyst Deactivate?

To troubleshoot effectively, we must first understand the three primary failure modes in this specific chemical microenvironment:

  • Heteroatom Poisoning (Off-Cycle Coordination): The isoxazole ring is a π-electron-rich heterocycle containing a highly coordinating nitrogen atom. This nitrogen possesses a lone pair that can outcompete the phosphine ligands, coordinating directly to the electrophilic Pd(II) intermediate. This forms a stable, off-cycle complex that effectively poisons the catalyst and halts the transmetalation step[1].

  • Palladium Aggregation (Pd Black): When the catalytic cycle stalls—often due to slow transmetalation of the sterically hindered or unstable isoxazole-5-boronic acid—the active monoligated Pd(0) species is left exposed. Without rapid oxidative addition to re-enter the cycle, the ligands dissociate, and the Pd(0) atoms agglomerate into insoluble, catalytically dead "palladium black"[2].

  • Substrate-Induced Starvation (Protodeboronation): Heteroaryl boronic acids, particularly those with heteroatoms adjacent to the boron-bearing carbon, are highly susceptible to base-catalyzed protodeboronation. If the boronic acid degrades into volatile isoxazole before coupling can occur, the Pd catalyst is starved of its coupling partner, accelerating its decay into inactive dimers or aggregates[3].

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns black within 20 minutes, and the conversion stalls at <15%. What is the exact mechanism of this failure, and how do I fix it? A1: The rapid formation of a black precipitate is the visual hallmark of catalyst decomposition into palladium black[2]. This indicates that the rate of ligand dissociation is outcompeting the productive catalytic cycle.

  • The Fix: Upgrade your ligand architecture. First-generation ligands like Triphenylphosphine (PPh3) lack the steric bulk required to stabilize the active Pd(0) species. Switch to a dialkylbiaryl phosphine ligand (Buchwald ligand) such as XPhos or SPhos. The bulky dicyclohexyl groups prevent the formation of inactive Pd(I) dimers and accelerate the rate-determining reductive elimination, pushing the catalyst through the cycle before it can aggregate[3].

Q2: I am using Pd(OAc)₂ and SPhos, but I still see significant amounts of unreacted methyl 4-bromobenzoate. LC-MS shows that my isoxazole-5-boronic acid has disappeared. Why? A2: You are observing protodeboronation outcompeting transmetalation. The basic, aqueous conditions typically used in Suzuki couplings (e.g., K₂CO₃ in Dioxane/H₂O) are hydrolyzing your boronic acid.

  • The Fix: Shift to anhydrous conditions. Use the pinacol ester (isoxazole-5-boronic acid pinacol ester) instead of the free boronic acid, and employ finely milled, anhydrous K₃PO₄ in a dry solvent like THF or Toluene. If water is strictly required to dissolve the base, limit it to <2 equivalents relative to the base, or use a slow-addition protocol for the boronic ester via a syringe pump.

Q3: Both starting materials remain intact, there is no Pd black, but the reaction simply won't proceed past 50%. What is happening? A3: This is classic heteroatom poisoning. The isoxazole nitrogen is coordinating to the Pd(II) center, creating a resting state that is too stable to undergo transmetalation[1].

  • The Fix: Increase the catalyst loading slightly (e.g., from 1 mol% to 3-5 mol%) to overcome the equilibrium of the poisoned state[4]. Alternatively, utilizing a highly active precatalyst like XPhos Pd G3 ensures a rapid, quantitative generation of the active monoligated Pd(0) species, which can outcompete the poisoning equilibrium[5].

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the empirical data derived from optimizing the synthesis of Methyl 4-(isoxazol-5-yl)benzoate, demonstrating the causal relationship between ligand choice and deactivation modes.

Catalyst / Ligand SystemBase & Solvent SystemYield (%)Primary Deactivation Mode Observed
5% Pd(PPh₃)₄K₂CO₃ (aq) / Dioxane12%Rapid Pd Black formation; Isoxazole poisoning.
5% Pd(dppf)Cl₂K₃PO₄ (aq) / Toluene38%Substrate starvation (Protodeboronation).
2% Pd(OAc)₂ + 4% SPhosK₃PO₄ (anhydrous) / THF74%Mild ligand degradation over time[6].
2% XPhos Pd G3 K₃PO₄ (anhydrous) / THF 96% None (Optimal continuous turnover).

Validated Experimental Protocol

Self-Validating Synthesis of Methyl 4-(isoxazol-5-yl)benzoate using XPhos Pd G3

This protocol is engineered as a self-validating system; visual and chemical checkpoints are embedded to ensure the integrity of the catalytic cycle.

Reagents:

  • Methyl 4-bromobenzoate (1.0 equiv, 1.0 mmol)

  • Isoxazole-5-boronic acid pinacol ester (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Anhydrous THF (Degassed, 10 mL)

Step-by-Step Methodology:

  • Atmosphere Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate, isoxazole-5-boronic acid pinacol ester, and finely milled anhydrous K₃PO₄. Seal the flask and purge with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) and active Pd(0), leading to immediate deactivation.

  • Solvent Addition: Inject 10 mL of anhydrous, sparged THF via syringe. Stir at 800 rpm for 5 minutes.

  • Catalyst Activation: In a separate argon-purged vial, dissolve the XPhos Pd G3 precatalyst in 1 mL of degassed THF. Inject this solution into the main reaction flask.

    • Validation Checkpoint: Upon addition, the suspension should transition to a clear, bright golden-yellow color. This visually confirms the successful reduction of the G3 precatalyst to the active monoligated Pd(0)-XPhos species[5]. If the solution turns dark brown or black within 5 minutes, oxygen has breached the system or the solvent is wet.

  • Thermal Promotion: Heat the reaction mixture to 65 °C. Monitor via TLC or LC-MS.

    • Validation Checkpoint: At 60 minutes, LC-MS should show >80% conversion. The absence of the isoxazole mass (m/z 69) confirms that protodeboronation has been successfully suppressed by the anhydrous conditions.

  • Quench and Isolate: Once starting material is consumed (typically 2-3 hours), cool to room temperature. Filter the mixture through a short pad of Celite to remove the phosphate salts and any trace precipitated palladium. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Active Pd(0)L (Monoligated) OxAdd Oxidative Addition (Methyl 4-bromobenzoate) Pd0->OxAdd Deact1 Pd Black Aggregation (Irreversible) Pd0->Deact1 Ligand Dissociation PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet Transmetalation (Isoxazole-5-boronic ester) PdII->TransMet Deact2 Isoxazole N-Coordination (Off-Cycle Poisoning) PdII->Deact2 Heteroatom Binding RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl 4-(isoxazol-5-yl)benzoate RedElim->Product

Caption: Productive catalytic cycle vs. primary deactivation pathways (Pd black and N-coordination).

Troubleshooting Issue Reaction Stalls / Low Yield Obs1 Is a black precipitate forming? Issue->Obs1 Sol1 Switch to Bulky Ligands (XPhos / SPhos) Obs1->Sol1 Yes (Pd Black) Obs2 Is protodeboronation observed via LC-MS? Obs1->Obs2 No Opt Optimized Synthesis Sol1->Opt Sol2 Use Anhydrous K3PO4 & Slow Addition Obs2->Sol2 Yes (Boronic Acid Degrades) Obs3 Starting materials intact? Obs2->Obs3 No Sol2->Opt Sol3 Overcome N-Poisoning: Increase Catalyst Loading Obs3->Sol3 Yes (Catalyst Poisoned) Sol3->Opt

Caption: Decision tree for diagnosing and resolving catalyst deactivation in isoxazole couplings.

References

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed (NIH). URL:[Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. URL:[Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC (NIH). URL:[Link]

Sources

Troubleshooting

Best recrystallization solvents for purifying crude Methyl 4-(isoxazol-5-yl)benzoate

Welcome to the technical support center for the purification of Methyl 4-(isoxazol-5-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 4-(isoxazol-5-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Core Principles of Recrystallization for Methyl 4-(isoxazol-5-yl)benzoate

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2][3] For Methyl 4-(isoxazol-5-yl)benzoate, an ideal solvent will dissolve the crude product at an elevated temperature but will have limited ability to dissolve it at lower temperatures, allowing for the formation of pure crystals upon cooling.[2][4] Impurities should either remain in the solution or be insoluble in the hot solvent.[4]

The molecular structure of Methyl 4-(isoxazol-5-yl)benzoate, which contains both a polar isoxazole ring and a less polar methyl benzoate group, suggests that a solvent of intermediate polarity or a mixed solvent system may be most effective. The presence of aromatic rings also allows for potential π-π stacking interactions, which can influence crystal lattice formation.[5]

II. Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of Methyl 4-(isoxazol-5-yl)benzoate and provides step-by-step solutions.

Issue 1: The compound "oils out" and does not form crystals.

Cause: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6][7] The resulting liquid droplets are often impure and solidify into an amorphous glass rather than pure crystals.[6]

Solutions:

  • Increase Solvent Volume: Add more of the hot recrystallization solvent to the mixture. This can help to fully dissolve the compound at a temperature below its melting point.[6]

  • Re-evaluate Your Solvent Choice: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

  • Employ a Mixed-Solvent System: If you are using a single solvent, try a mixed-solvent approach. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[4] Common solvent pairs often consist of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexanes.[4]

  • Slow Cooling: Rapid cooling can promote oiling out.[7] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.[8]

Issue 2: No crystals form upon cooling, even after a prolonged period.

Cause: This is typically due to either using too much solvent, resulting in a solution that is not saturated, or the solution being supersaturated.[7]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[3][9]

    • Seeding: If you have a small amount of pure Methyl 4-(isoxazol-5-yl)benzoate, add a "seed crystal" to the solution. This provides a template for further crystallization.[3][10]

  • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used.[7] Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize it again.[6][7]

  • Cool to a Lower Temperature: If crystals have not formed at room temperature, try cooling the solution in an ice-water bath.[11]

Issue 3: The crystal yield is very low.

Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or washing the collected crystals with a solvent at room temperature.[6][9]

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][9]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure all glassware (funnel, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals on the filter paper or in the funnel stem.[11]

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature solvent will dissolve some of your product.[9]

  • Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate (mother liquor), you can try to concentrate it by evaporation and see if more crystals form upon cooling.[6]

Issue 4: The resulting crystals are colored, but the pure compound should be white.

Cause: Colored impurities are present in the crude material.

Solution:

  • Use Decolorizing Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities.

  • Perform a Hot Filtration: After adding the decolorizing carbon, perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the recrystallization of Methyl 4-(isoxazol-5-yl)benzoate.

Q1: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent for Methyl 4-(isoxazol-5-yl)benzoate should meet the following criteria[4][12][13]:

  • High solubility at elevated temperatures and low solubility at room temperature. This is the most critical factor.[2][4]

  • Inertness: The solvent should not react with the compound.[12][13]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[12][13]

  • Impurity Solubility: Impurities should either be very soluble in the solvent at all temperatures or insoluble in the hot solvent.[4]

A good starting point is to test the solubility of a small amount of your crude product in various solvents in a test tube.[14] Given the structure of Methyl 4-(isoxazol-5-yl)benzoate, solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes are good candidates to investigate.[4]

Q2: What is the difference between a single-solvent and a mixed-solvent recrystallization?
  • Single-Solvent Recrystallization: This is the simpler method, where the crude compound is dissolved in a minimal amount of a single hot solvent and then crystallized upon cooling.[3]

  • Mixed-Solvent Recrystallization: This technique is used when no single solvent has the ideal solubility properties.[4] The compound is dissolved in a "good" solvent, and then a "poor" solvent (an antisolvent) is added to decrease the solubility and induce crystallization.[10][12] This method is particularly useful for compounds that are either too soluble or not soluble enough in common solvents.[4]

Q3: How does the cooling rate affect the size and purity of the crystals?

The rate of cooling has a significant impact on the final product:

  • Slow Cooling: Allowing the solution to cool slowly and undisturbed generally leads to the formation of larger, more well-defined crystals.[2] This slow growth process is more selective and tends to exclude impurities from the crystal lattice, resulting in a purer final product.

  • Rapid Cooling: Cooling the solution too quickly, for instance by immediately placing it in an ice bath, often results in the formation of small, needle-like crystals or even a precipitate.[11] This rapid solidification can trap impurities within the crystal structure, leading to a less pure product.

Q4: What is the purpose of washing the crystals after filtration?

Washing the collected crystals with a small amount of ice-cold solvent removes any residual mother liquor that may contain dissolved impurities.[15] It is crucial to use a cold solvent to minimize the loss of the purified product.[9]

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Methyl 4-(isoxazol-5-yl)benzoate
  • Solvent Selection: In a test tube, add a small amount of crude Methyl 4-(isoxazol-5-yl)benzoate. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube gently. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude Methyl 4-(isoxazol-5-yl)benzoate in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of Methyl 4-(isoxazol-5-yl)benzoate
  • Solvent Pair Selection: Choose two miscible solvents, one in which the compound is highly soluble (the "good" solvent, e.g., ethanol) and one in which it is poorly soluble (the "poor" solvent, e.g., water).[4]

  • Dissolution: Dissolve the crude Methyl 4-(isoxazol-5-yl)benzoate in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

V. Visualizations

Solvent Selection Workflow

Solvent_Selection A Start: Crude Methyl 4-(isoxazol-5-yl)benzoate B Test solubility in a potential solvent at RT A->B C Soluble at RT? B->C D Discard solvent C->D Yes E Heat the mixture to boiling C->E No F Soluble when hot? E->F G Cool the solution F->G Yes J Consider mixed solvent system F->J No H Crystals form? G->H I Suitable Solvent Found H->I Yes H->J No

Caption: A flowchart for selecting a suitable recrystallization solvent.

Troubleshooting Decision Tree

Troubleshooting A Start: Recrystallization Attempt B Did crystals form? A->B C Did the compound 'oil out'? B->C No H Low yield? B->H Yes D Add more solvent and/or cool slowly C->D Yes E Induce crystallization (scratch/seed) C->E No F Crystals formed? E->F G Reduce solvent volume and try again F->G No F->H Yes I Check for minimal solvent use, pre-heated glassware, and ice-cold wash H->I Yes J Successful Purification H->J No

Sources

Optimization

Addressing stability issues of Methyl 4-(isoxazol-5-yl)benzoate in acidic media

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-(isoxazol-5-yl)benzoate. This document provides in-depth troubleshooting guides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-(isoxazol-5-yl)benzoate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues, particularly in acidic media. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My assay results for Methyl 4-(isoxazol-5-yl)benzoate are inconsistent when using an acidic mobile phase for HPLC analysis. What could be the underlying cause?

A1: Inconsistent assay results in the presence of acidic media are often indicative of compound degradation. The isoxazole ring, a key structural feature of your molecule, is susceptible to acid-catalyzed hydrolysis. This degradation pathway involves the cleavage of the labile N-O bond within the isoxazole ring, leading to the formation of one or more new chemical entities.[1] The rate of this degradation can be influenced by the pH of the medium, temperature, and the specific acidic species present.

Q2: What is the most probable degradation product of Methyl 4-(isoxazol-5-yl)benzoate in an acidic environment?

A2: Based on the established mechanism of isoxazole ring opening, the primary degradation product is predicted to be a β-aminoenone.[2][3][4] Specifically, for Methyl 4-(isoxazol-5-yl)benzoate, the acid-catalyzed hydrolysis is expected to yield Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate . This transformation is initiated by the protonation of the isoxazole nitrogen, which facilitates a nucleophilic attack by water, ultimately leading to ring cleavage.

Q3: How can I confirm the presence of this predicted degradation product in my samples?

A3: The most effective way to confirm the presence of the β-aminoenone degradant is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS). A properly developed method will separate the parent compound from its degradation products, allowing for their individual detection and quantification. Structural elucidation of the degradation product can be achieved by isolating the new peak and analyzing it using techniques like NMR and high-resolution mass spectrometry.

Q4: Are there any general strategies to minimize the degradation of Methyl 4-(isoxazol-5-yl)benzoate during my experiments?

A4: Yes, several strategies can be employed. The most critical is to control the pH of your solutions. Whenever possible, maintain the pH in the neutral range where isoxazoles generally exhibit maximum stability.[1] If acidic conditions are unavoidable, it is crucial to minimize the exposure time and temperature. The use of appropriate buffer systems can also help in maintaining a stable pH.[5][6][7][8][9] For long-term storage, solutions should be prepared in a suitable organic solvent and stored at low temperatures, protected from light.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound peak and appearance of a new, more polar peak in HPLC analysis with an acidic mobile phase.

Root Cause Analysis:

This observation is a classic sign of acid-catalyzed degradation of the isoxazole ring. The isoxazole moiety in Methyl 4-(isoxazol-5-yl)benzoate is susceptible to hydrolysis under acidic conditions, leading to the formation of a more polar β-aminoenone degradation product. The increased polarity of the degradant results in a shorter retention time on a reverse-phase HPLC column compared to the parent compound.

Proposed Degradation Pathway:

parent Methyl 4-(isoxazol-5-yl)benzoate protonated Protonated Isoxazole Intermediate parent->protonated H⁺ (Acidic Media) attack Nucleophilic Attack by H₂O protonated->attack H₂O ring_opened Ring-Opened Intermediate attack->ring_opened Ring Cleavage degradant Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate (β-Aminoenone) ring_opened->degradant Tautomerization

Caption: Proposed acid-catalyzed degradation pathway of Methyl 4-(isoxazol-5-yl)benzoate.

Solutions:

  • pH Adjustment of Mobile Phase:

    • Action: Increase the pH of the aqueous component of your mobile phase to a less acidic level (e.g., pH 4-6) using a suitable buffer system like acetate or phosphate buffer.[5][6][7][8][9]

    • Causality: By reducing the concentration of protons, you decrease the rate of the initial and rate-limiting protonation step of the degradation reaction, thereby enhancing the stability of the analyte during the chromatographic run.

  • Method Optimization:

    • Action: If acidic conditions are necessary for chromatographic resolution, shorten the HPLC run time and consider using a column with a different selectivity that might allow for separation at a less acidic pH.[10][11]

    • Causality: Minimizing the time the analyte spends in the acidic mobile phase will reduce the extent of degradation. A different stationary phase may offer alternative retention mechanisms that do not require strongly acidic conditions.

  • Sample Preparation and Handling:

    • Action: Prepare samples in a neutral or weakly acidic diluent and analyze them immediately. Avoid storing samples in acidic solutions.

    • Causality: This proactive measure prevents significant degradation from occurring before the sample is even injected into the HPLC system.

Issue 2: Difficulty in resolving the parent compound from its degradation product.

Root Cause Analysis:

Co-elution of the parent compound and its degradation product can occur if their polarities are not sufficiently different under the chosen chromatographic conditions. This can lead to inaccurate quantification of both species.

Solutions:

  • Gradient Optimization:

    • Action: Develop a gradient elution method. Start with a higher percentage of the aqueous phase to retain the more polar degradant, and then gradually increase the organic phase concentration to elute the parent compound.[10]

    • Causality: A well-designed gradient will exploit the polarity difference between the two compounds to achieve baseline separation.

  • Column Screening:

    • Action: Screen different reverse-phase columns (e.g., C18, C8, Phenyl).[12]

    • Causality: Different stationary phases offer varying levels of hydrophobicity and potential for secondary interactions (like pi-pi stacking with a phenyl column), which can alter the selectivity of the separation and improve resolution.

  • Mobile Phase Modifier:

    • Action: If using a mass spectrometer, ensure the mobile phase additives are volatile (e.g., formic acid, ammonium formate). For UV detection, non-volatile buffers like phosphate can be used.[10]

    • Causality: The choice of mobile phase modifier can influence the ionization state of the analytes and their interaction with the stationary phase, thereby affecting retention and selectivity.

Experimental Protocols

Protocol 1: Forced Degradation Study of Methyl 4-(isoxazol-5-yl)benzoate

Objective: To intentionally degrade Methyl 4-(isoxazol-5-yl)benzoate under controlled acidic conditions to generate the primary degradation product for analytical method development and validation.

Materials:

  • Methyl 4-(isoxazol-5-yl)benzoate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1N and 0.1N solutions

  • Sodium hydroxide (NaOH), 1N and 0.1N solutions

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 4-(isoxazol-5-yl)benzoate in methanol.

  • Acidic Degradation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1N HCl.

    • Keep the flask at room temperature and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize each aliquot with an equivalent amount of 0.1N NaOH.

    • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment using 1N HCl and/or gentle heating (e.g., 40-60°C).

  • Analysis: Analyze the stressed samples using a suitable HPLC method (see Protocol 2) to monitor the decrease in the parent compound and the formation of the degradation product.

start Prepare 1 mg/mL Stock Solution in Methanol acid Acid Stress: Add 0.1N or 1N HCl start->acid time Incubate at RT or Elevated Temp. (Time Course) acid->time neutralize Neutralize with NaOH time->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze

Caption: Workflow for the forced degradation study of Methyl 4-(isoxazol-5-yl)benzoate.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a reverse-phase HPLC method capable of separating and quantifying Methyl 4-(isoxazol-5-yl)benzoate from its acid-induced degradation product.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA at 254 nm (or optimal wavelength)
Injection Volume 10 µL

Method Validation (as per ICH Q2(R1) guidelines): [13][14][15][16][17]

  • Specificity: Analyze stressed samples to demonstrate that the peaks for the parent compound and the degradation product are well-resolved from each other and from any matrix components. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Prepare a series of standard solutions of Methyl 4-(isoxazol-5-yl)benzoate at different concentrations and plot the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: Determine the recovery of the analyte by spiking a placebo with known amounts of the compound at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

Data Presentation

Table 1: Hypothetical Retention Data for Method Development

CompoundPredicted PolarityExpected Retention Time (min) on C18 with Gradient
Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoateHigh~ 5-7
Methyl 4-(isoxazol-5-yl)benzoateModerate~ 10-12

Table 2: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Specificity Baseline resolution > 2 between parent and degradant
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness System suitability parameters met under all varied conditions

References

  • Top Three HPLC Method Development Tips. LCGC International. November 1, 2019. Available from: [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. January 17, 2024. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. November 1, 2020. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • RAPID ACID HYDROLYSIS OF 5-ARYL-3-(β-THIOMORPHOLINOETHYL)-1,2,4-OXADIAZOLES. Chemistry of Heterocyclic Compounds. February 24, 2016. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. August 31, 2024. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. June 18, 2025. Available from: [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. PubMed. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. February 15, 2021. Available from: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. February 1, 2024. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. July 22, 2025. Available from: [Link]

  • Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. Available from: [Link]

  • 13C NMR Chemical Shift Prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. December 9, 2024. Available from: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. August 20, 2013. Available from: [Link]

  • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journals. January 17, 2012. Available from: [Link]

  • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC. January 17, 2012. Available from: [Link]

  • PREDICTING NMR CHEMICAL SHIFTS. Available from: [Link]

  • 13>C isotope effects on> 1>H chemical shifts: NMR spectral analysis of >13>C-labelled D-glucose and some >13>C-labelled amino acids. Available from: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. February 12, 2026. Available from: [Link]

  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. June 30, 2024. Available from: [Link]

  • 13C NMR Chemical Shift. Oregon State University. March 9, 2022. Available from: [Link]

  • Predict 13C NMR spectra. Cheminfo.org. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Accelerating the Esterification of 4-(Isoxazol-5-yl)benzoic Acid

Welcome to the Technical Support Center for the synthesis of Methyl 4-(isoxazol-5-yl)benzoate . The esterification of 4-(isoxazol-5-yl)benzoic acid with methanol is a critical transformation in drug development, given th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-(isoxazol-5-yl)benzoate . The esterification of 4-(isoxazol-5-yl)benzoic acid with methanol is a critical transformation in drug development, given the prevalence of the isoxazole pharmacophore in medicinal chemistry. However, researchers frequently encounter prolonged reaction times (often 24–48 hours) and incomplete conversions when using traditional Fischer esterification protocols.

This guide provides field-proven, self-validating methodologies to drastically reduce reaction times using modern process intensification strategies, including microwave-assisted organic synthesis (MAOS) and continuous flow chemistry.

Frequently Asked Questions (FAQs)

Q1: Why does the esterification of 4-(isoxazol-5-yl)benzoic acid take so long under standard reflux conditions? A: The reaction is kinetically limited by the electron-withdrawing nature of the isoxazole ring, which decreases the nucleophilicity of the carboxylate intermediate if not fully protonated. Furthermore, Fischer esterification is an equilibrium-driven process[1]. Under standard reflux (65 °C in methanol), the thermodynamic equilibrium is reached slowly, and the accumulation of water drives the reverse hydrolysis reaction[2].

Q2: How much time can I save by switching to Microwave-Assisted Organic Synthesis (MAOS)? A: Microwave irradiation can reduce the reaction time from 24 hours to approximately 5–30 minutes[3][4]. Microwaves directly interact with the polar methanol solvent and the acid catalyst, causing localized superheating and highly efficient energy transfer that accelerates the nucleophilic attack of methanol on the protonated carbonyl carbon[4].

Q3: Is continuous flow chemistry a viable alternative for scaling up this accelerated reaction? A: Yes. Continuous flow reactors packed with solid acid catalysts allow for the integration of reaction and continuous product displacement. By pumping the carboxylic acid and methanol through a heated catalyst bed, you achieve excellent mass transfer and can reduce the residence time to 5–15 minutes while maintaining continuous throughput[5][6].

Troubleshooting Guide

Issue: Low yield (<50%) after 30 minutes of microwave irradiation.

  • Causality: The equilibrium has stalled due to water generation, or the catalyst concentration is insufficient for the highly deactivated substrate.

  • Solution: Add a chemical dehydrating agent or switch to a more active catalyst. For instance, using N -fluorobenzenesulfonimide (NFSi) (7 mol%) under microwave conditions at 120 °C has been shown to act as a highly efficient, water-tolerant catalyst for aryl carboxylic acids, pushing conversions to >95%[4]. Alternatively, use a large molar excess of anhydrous methanol to drive Le Chatelier's principle[6].

Issue: Product degradation or ring-opening of the isoxazole during esterification.

  • Causality: Prolonged exposure to concentrated sulfuric acid ( H2​SO4​ ) at high temperatures can lead to the degradation of sensitive heterocyclic rings.

  • Solution: Replace H2​SO4​ with a milder solid acid catalyst (e.g., Amberlyst-15) or a Lewis acid. In continuous flow setups, solid acid catalysts prevent prolonged exposure of the product to harsh acidic conditions, as the product immediately exits the heated reaction zone[5].

Issue: Inconsistent conversion rates in continuous flow.

  • Causality: The flow rate is too high, resulting in an inadequate residence time, or the catalyst bed is channeling.

  • Solution: Decrease the flow rate. For example, reducing the flow rate from 0.25 mL/min to 0.15 mL/min increases the residence time in the heated zone, which directly correlates to higher conversion percentages[7]. Ensure the substrate is fully dissolved to prevent blockages.

Process Acceleration Workflows

G A 4-(Isoxazol-5-yl)benzoic Acid + Methanol B Acid Catalyst Selection A->B C Conventional Reflux (65°C, 24h) B->C Traditional D Microwave Irradiation (120°C, 10-30 min) B->D Accelerated (Batch) E Continuous Flow (Packed Bed, 5-15 min) B->E Accelerated (Scale) F Methyl 4-(isoxazol-5-yl)benzoate C->F Equilibrium Limited D->F Rapid Conversion E->F High Throughput

Esterification acceleration pathways for Methyl 4-(isoxazol-5-yl)benzoate.

Troubleshooting Start Incomplete Conversion? CheckWater Is water accumulating? Start->CheckWater AddSieve Increase MeOH excess or use NFSi catalyst CheckWater->AddSieve Yes CheckCat Heterocycle Degradation? CheckWater->CheckCat No ChangeCat Switch to Solid Acid (Amberlyst-15) CheckCat->ChangeCat Yes FlowOpt Flow Rate Too High? CheckCat->FlowOpt No (Flow Setup) ReduceFlow Decrease Flow Rate (Increase Residence Time) FlowOpt->ReduceFlow Yes

Decision tree for troubleshooting incomplete esterification conversions.

Quantitative Data Comparison

The following table summarizes the expected kinetic improvements when transitioning from conventional batch synthesis to accelerated methodologies for aryl carboxylic acid esterification.

MethodologyCatalystTemperatureReaction TimeExpected YieldScalability
Conventional Batch H2​SO4​ (5 mol%)65 °C (Reflux)24 - 48 hours50 - 65%Moderate
Microwave (MAOS) NFSi (7 mol%)120 °C10 - 30 mins> 90%Low (Batch limited)
Continuous Flow Solid Acid Resin120 - 150 °C5 - 15 mins (RT)*> 95%High

*RT = Residence Time inside the heated reactor coil or packed bed.

Step-by-Step Methodologies

Protocol A: Microwave-Assisted Esterification

Self-validating mechanism: The use of a sealed microwave vial allows pressure to build, elevating the boiling point of methanol and enabling reaction temperatures of 120 °C, which exponentially increases the reaction rate[4].

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-(isoxazol-5-yl)benzoic acid (1.0 mmol) and anhydrous methanol (3.0 mL)[8].

  • Catalyst Addition: Add N -fluorobenzenesulfonimide (NFSi) (7 mol%) or 2-3 drops of concentrated H2​SO4​ [1][4].

  • Sealing: Seal the vessel securely with a crimp cap or snap-on cap designed for high-pressure microwave reactors[1].

  • Irradiation: Place the vial in the microwave reactor. Set the parameters to 120 °C with a hold time of 15 minutes and a maximum power of 100 W[1][4].

  • Cooling & Workup: Allow the system to cool to room temperature via compressed air cooling[1]. Evaporate the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO3​ (to remove unreacted acid and catalyst), followed by brine. Dry over Na2​SO4​ and concentrate to yield Methyl 4-(isoxazol-5-yl)benzoate.

Protocol B: Continuous Flow Esterification

Self-validating mechanism: Continuous flow forces the substrate through a localized, highly heated zone of solid catalyst, ensuring maximum surface area contact and immediate product elution, minimizing side reactions[5][7].

  • System Priming: Pack a stainless-steel flow column with a robust solid acid catalyst (e.g., Amberlyst-15 or a silica-supported sulfonic acid)[1][9]. Prime the system by pumping anhydrous methanol through the bed at 0.20 mL/min.

  • Heating: Heat the packed bed reactor to 120 °C. Maintain a back-pressure regulator (BPR) at 100 psi to keep methanol in the liquid phase at elevated temperatures.

  • Substrate Injection: Prepare a homogenous 0.1 M solution of 4-(isoxazol-5-yl)benzoic acid in anhydrous methanol.

  • Flow Processing: Pump the substrate solution through the reactor at a flow rate of 0.15 mL/min (yielding a residence time of approximately 10 minutes, depending on column volume)[7].

  • Collection: Collect the output stream in a flask containing a mild basic buffer to quench any leached acid. Concentrate the eluent under vacuum to isolate the pure ester.

References

  • Science and Education Publishing. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Available at: [Link]

  • MDPI. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Available at:[Link]

  • ACS Publications. Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Available at:[Link]

  • RIKEN. A highly active and robust solid catalyst provides high yields of esters by continuous flow. Available at: [Link]

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

  • ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Available at: [Link]

  • ResearchGate. Current Developments in Esterification Reaction: A Review on Process and Parameters. Available at:[Link]

  • PMC. Continuous Flow Esterification of a H-Phosphinic Acid, and Transesterification of H-Phosphinates and H-Phosphonates under Microwave Conditions. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 4-(isoxazol-5-yl)benzoate vs. Methyl 4-(isoxazol-3-yl)benzoate

As a Senior Application Scientist, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for successful drug development and synthetic route design. While Methyl 4-(isoxazol-5-yl)benzoate and Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for successful drug development and synthetic route design. While Methyl 4-(isoxazol-5-yl)benzoate and Methyl 4-(isoxazol-3-yl)benzoate are structural isomers sharing identical molecular weights and functional groups, the regiochemistry of the aryl attachment (C3 vs. C5) fundamentally alters their electronic landscape.

This guide objectively compares their reactivity profiles, focusing on base-mediated functionalization, ring stability, and ring-cleavage pathways, supported by field-proven experimental protocols.

Structural and Mechanistic Analysis: The C5 Acidity Paradigm

The reactivity of the isoxazole ring is dictated by the highly electronegative oxygen atom, which exerts a strong inductive electron-withdrawing effect. This renders the adjacent C5 proton significantly more acidic than the C3 or C4 protons[1].

  • Methyl 4-(isoxazol-3-yl)benzoate (Free C5-H): With the aryl group at the C3 position, the highly acidic C5 position is exposed. Treatment with strong, non-nucleophilic bases (e.g., LDA) results in rapid, directed lithiation at C5[2]. However, the resulting 5-lithioisoxazole intermediate is kinetically unstable. If the reaction temperature exceeds -78 °C, the carbanion lone pair populates the σ

    • N-O orbital, triggering an irreversible E1cB-like ring cleavage to form a cyanoketone enolate[2].
  • Methyl 4-(isoxazol-5-yl)benzoate (Blocked C5): Here, the C5 position is sterically and electronically blocked by the aryl benzoate group. The remaining C3 and C4 protons lack the requisite acidity for facile deprotonation. Consequently, this isomer demonstrates significantly higher stability under basic conditions. Attempts to lithiate this scaffold require forcing conditions, which typically result in competitive nucleophilic attack at the methyl ester or sluggish C4 metalation, avoiding the characteristic N-O ring cleavage seen in the C3-aryl isomer[3].

Quantitative Reactivity Comparison
ParameterMethyl 4-(isoxazol-3-yl)benzoateMethyl 4-(isoxazol-5-yl)benzoate
Structural Feature Free C5-H, Aryl at C3Blocked C5, Aryl at C5
Estimated C5 pKa ~ 15 – 18N/A (Blocked)
Primary Lithiation Site C5 (Rapid)C4 (Sluggish / Unfavorable)
Base Stability (LDA, 25 °C) Low (Complete Ring Cleavage)Moderate (Ester attack dominates)
Lithio-Intermediate Stability Unstable at T > -78 °CN/A
Reductive Cleavage (Mo(CO)₆) Yields β -amino enoneYields β -amino enone

Divergent Reactivity Pathways

The following diagram illustrates the divergent pathways these isomers take when exposed to strong basic conditions.

Reactivity Iso3 Methyl 4-(isoxazol-3-yl)benzoate (Free C5-H) Base Strong Base (e.g., LDA, -78°C) Iso3->Base Iso5 Methyl 4-(isoxazol-5-yl)benzoate (Blocked C5) Iso5->Base Lithio3 5-Lithio Intermediate (Highly Reactive) Base->Lithio3 Rapid Deprotonation EsterAtt Ester Attack or Sluggish C4 Lithiation Base->EsterAtt Blocked C5 Position RingOpen Ring Cleavage (Cyanoketone Enolate) Lithio3->RingOpen T > -78°C (N-O Cleavage) Trap3 Electrophilic Trapping (e.g., C5-Alkylation) Lithio3->Trap3 T = -78°C + Electrophile

Reactivity pathways of isoxazole isomers under strong basic conditions.

Experimental Protocols & Self-Validating Workflows

To harness the reactivity of these compounds, specific experimental controls must be strictly enforced. Below are the optimized protocols for handling both isomers.

Protocol A: Cryogenic C5-Lithiation of Methyl 4-(isoxazol-3-yl)benzoate

This protocol leverages the acidity of the C5 proton while suppressing the thermodynamically favorable ring-cleavage pathway.

Reagents: Methyl 4-(isoxazol-3-yl)benzoate (1.0 mmol), LDA (1.0 M in THF/hexanes, 1.05 mmol), Anhydrous THF (10 mL), Electrophile (e.g., Iodomethane, 1.2 mmol).

  • Substrate Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the isoxazole and 10 mL anhydrous THF.

    • Causality: THF coordinates the lithium cation, enhancing the basicity of LDA and stabilizing the resulting organolithium species.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C.

    • Causality & Self-Validation: The 5-lithioisoxazole intermediate is highly unstable. Thermal energy above -70 °C provides the activation energy for the carbanion to anti-bond with the weak N-O σ

      • orbital, causing spontaneous ring cleavage[2].
  • Base Addition: Add LDA (1.05 mmol) dropwise over 10 minutes down the side of the flask to pre-cool the titrant. Stir for 30 minutes at -78 °C.

    • Causality: LDA is chosen over n -BuLi to prevent unwanted nucleophilic addition to the methyl ester moiety. A successful lithiation often presents as a deep yellow/orange solution; rapid browning indicates thermal degradation.

  • Electrophilic Trapping: Add iodomethane (1.2 mmol) dropwise. Stir for 1 hour at -78 °C.

    • Causality: The electrophile must be highly reactive to outcompete any background decomposition of the lithiated species.

  • Quench & Isolation: Quench with saturated aqueous NH₄Cl (5 mL) at -78 °C, then allow the mixture to warm to room temperature. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Step1 Step 1: Dissolve Methyl 4-(isoxazol-3-yl)benzoate in Anhydrous THF (Argon Atm) Step2 Step 2: Cryogenic Cooling Strictly Maintain at -78 °C Step1->Step2 Step3 Step 3: Base Addition Dropwise LDA (1.05 eq) Step2->Step3 Step4 Step 4: Intermediate Formation Stir 30 min at -78 °C Step3->Step4 Step5 Step 5: Electrophilic Trapping Add Electrophile, Stir 1 h Step4->Step5 Step6 Step 6: Quench & Isolate NH4Cl (aq), Warm to RT Step5->Step6

Cryogenic C5-lithiation workflow for Methyl 4-(isoxazol-3-yl)benzoate.

Protocol B: Chemoselective Reductive Cleavage of Methyl 4-(isoxazol-5-yl)benzoate

While Methyl 4-(isoxazol-5-yl)benzoate resists base-mediated ring opening, its N-O bond remains susceptible to reductive cleavage, serving as a reliable method to access synthetically valuable β -enamino esters[4].

Reagents: Methyl 4-(isoxazol-5-yl)benzoate (1.0 mmol), Mo(CO)₆ (0.5 mmol), CH₃CN/H₂O (15:1, 10 mL).

  • Solvent Preparation: Dissolve the isoxazole in the CH₃CN/H₂O mixture.

    • Causality: A mixed aqueous system is required to provide a proton source for the formation of the β -enamino enol/enone tautomers.

  • Reagent Addition: Add Molybdenum hexacarbonyl (0.5 mmol) in one portion.

    • Causality: Mo(CO)₆ acts as a mild, chemoselective reducing agent that specifically inserts into the labile N-O bond without reducing the methyl ester or the aryl ring.

  • Reflux & Monitor: Heat the mixture to reflux for 2-4 hours.

    • Self-Validation: Monitor the consumption of the starting material via TLC (UV active). The resulting β -enamino ester will typically stain strongly with KMnO₄, confirming the presence of the newly formed alkene/amine functionalities.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove molybdenum salts, concentrate the filtrate, and purify via column chromatography.

References

  • Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry. URL:[Link]

  • Iddon, B. (1995). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. URL:[Link]

  • Koufaki, M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. URL:[Link]

Sources

Comparative

Comparing synthetic routes and yields for Methyl 4-(isoxazol-5-yl)benzoate

An In-Depth Technical Guide to the Synthesis of Methyl 4-(isoxazol-5-yl)benzoate The 5-arylisoxazole scaffold is a privileged pharmacophore in drug discovery, frequently deployed as a metabolically stable bioisostere for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-(isoxazol-5-yl)benzoate

The 5-arylisoxazole scaffold is a privileged pharmacophore in drug discovery, frequently deployed as a metabolically stable bioisostere for esters, amides, and aryl rings. Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6)[1] serves as a critical intermediate in the development of anti-inflammatory, antiviral, and oncological agents.

Because the isoxazole ring is sensitive to strong reducing agents and harsh basic conditions (which can trigger N–O bond cleavage or ring-opening), selecting the appropriate synthetic route is paramount. This guide objectively compares three distinct synthetic strategies—Enaminone Cyclocondensation, 1,3-Dipolar Cycloaddition, and Suzuki-Miyaura Cross-Coupling—analyzing their mechanistic causality, yield profiles, and scalability.

Physicochemical Profile

Before designing a synthetic workflow, it is necessary to understand the target's baseline properties to optimize extraction and purification systems[1].

PropertyValue
Chemical Name Methyl 4-(isoxazol-5-yl)benzoate
CAS Number 1196059-61-6
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Structural Features Electron-deficient aryl system conjugated with a 5-substituted isoxazole.
Stability Stable under standard conditions; susceptible to ring-opening under strong bases (e.g., alkoxides) or reductive environments (e.g., Pd/C + H2).

Comparative Analysis of Synthetic Strategies

The synthesis of 5-arylisoxazoles can be approached through de novo ring construction or late-stage functionalization. Table 1 summarizes the empirical performance of the three primary routes.

Table 1: Quantitative Comparison of Synthetic Routes

Synthetic RouteCore ReagentsAvg. YieldReaction TimeScalabilityAtom Economy
A. Enaminone Cyclocondensation Methyl 4-acetylbenzoate, DMF-DMA, NH₂OH·HCl85–95%1–4 hoursExcellentHigh (H₂O and HNMe₂ as byproducts)
B. 1,3-Dipolar Cycloaddition Methyl 4-ethynylbenzoate, Nitrile Oxide precursor65–80%12–24 hoursModerateModerate (Requires oxidant/halogenation)
C. Suzuki-Miyaura Coupling 5-Bromoisoxazole, Arylboronic acid, Pd(PPh₃)₄70–85%0.5 h (Microwave)GoodLow (High catalyst/ligand mass)

Route A: Enaminone Cyclocondensation (Recommended)

The cyclocondensation of β-enaminones with hydroxylamine hydrochloride is widely considered the "gold standard" for synthesizing 5-arylisoxazoles due to its high regioselectivity, use of inexpensive reagents, and excellent yields[2][3].

Mechanistic Causality: The reaction begins with the Claisen-type condensation of methyl 4-acetylbenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly electrophilic β-enaminone. When exposed to hydroxylamine, a Michael-type addition occurs at the β-carbon. The dimethylamino group acts as an excellent leaving group, facilitating the elimination of dimethylamine. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable isoxazole ring[3]. Recent advancements demonstrate that conducting this step under ultrasonic irradiation significantly enhances mass transfer in aqueous media, driving the reaction to completion in under an hour without transition metal catalysts[2].

G A Methyl 4-acetylbenzoate + DMF-DMA B Enaminone Intermediate (Electrophilic) A->B Reflux (- MeOH) C Michael Adduct (+ NH2OH) B->C Ultrasound / H2O (- HNMe2) D Cyclization & Dehydration C->D Intramolecular Attack E Methyl 4-(isoxazol-5-yl)benzoate D->E - H2O

Mechanistic pathway of enaminone cyclocondensation to form 5-arylisoxazoles.

Experimental Protocol (Self-Validating System)
  • Enaminone Formation: In a 100 mL round-bottom flask, dissolve methyl 4-acetylbenzoate (10.0 mmol) in DMF-DMA (15.0 mmol). Heat the neat mixture to 90 °C for 6 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting material will be consumed, and a bright yellow solid will precipitate upon cooling. Triturate with diethyl ether, filter, and dry.

  • Cyclization: Suspend the isolated enaminone (8.0 mmol) and hydroxylamine hydrochloride (9.6 mmol) in a mixture of ethanol/water (1:1, 20 mL).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath (e.g., 40 kHz, 250 W) maintained at 50 °C for 45 minutes[2].

    • Validation: The suspension will clarify and subsequently form a new, dense white precipitate.

  • Workup: Pour the mixture into ice water (50 mL). Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure Methyl 4-(isoxazol-5-yl)benzoate (Expected yield: 88-92%).

Route B: 1,3-Dipolar Cycloaddition ("Click" Approach)

This route constructs the isoxazole ring via a [3+2] cycloaddition between a terminal alkyne and a nitrile oxide. While elegant, nitrile oxides are highly reactive and prone to dimerization (forming furoxans), necessitating their in situ generation[4].

Mechanistic Causality: Methyl 4-ethynylbenzoate acts as the dipolarophile. Formonitrile oxide is generated in situ from an oxime precursor using an oxidant system (e.g., KI/Oxone)[4]. The terminal nature of the alkyne dictates strict regioselectivity; the oxygen atom of the nitrile oxide attacks the more substituted carbon, while the carbon attacks the terminal position, exclusively yielding the 5-arylisoxazole isomer.

Experimental Protocol
  • In Situ Generation & Cycloaddition: To a solution of formaldoxime (1.2 equiv) and methyl 4-ethynylbenzoate (1.0 equiv) in DMF/H₂O (4:1), add KI (0.1 equiv) and Oxone (1.5 equiv) in portions at 0 °C to prevent thermal dimerization of the nitrile oxide[4].

  • Reaction: Stir at room temperature for 12 hours.

    • Validation: TLC monitoring will show the gradual disappearance of the alkyne.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess oxidant. Extract with EtOAc (3 × 20 mL). Wash the organic layer with brine, dry over MgSO₄, and purify via silica gel chromatography (Expected yield: 65-75%).

Route C: Suzuki-Miyaura Cross-Coupling

When late-stage diversification of the aryl group is required, cross-coupling a pre-formed 5-haloisoxazole with an arylboronic acid is highly effective. However, 5-bromoisoxazoles are electron-deficient and can undergo base-catalyzed ring degradation, requiring finely tuned catalytic conditions[5].

Mechanistic Causality: The Pd(0) catalyst undergoes oxidative addition into the C–Br bond of 5-bromoisoxazole. Transmetalation with 4-(methoxycarbonyl)phenylboronic acid transfers the aryl group to the palladium center. Finally, reductive elimination yields the target compound and regenerates the active Pd(0) species. Microwave irradiation is utilized to accelerate the reaction, minimizing the time the isoxazole ring spends in the basic environment, thereby preventing degradation[5][6].

G cluster_0 Suzuki-Miyaura Catalytic Cycle N1 Pd(0) Catalyst [Pd(PPh3)4] N2 Oxidative Addition (5-Bromoisoxazole) N1->N2 N3 Transmetalation (Arylboronic Acid + Base) N2->N3 Na2CO3 N4 Reductive Elimination N3->N4 N4->N1 Product Release

Suzuki-Miyaura cross-coupling catalytic cycle for isoxazole functionalization.

Experimental Protocol
  • Setup: In a microwave-safe vial, combine 5-bromoisoxazole (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and Na₂CO₃ (1.4 equiv) in a degassed mixture of 1,4-dioxane/water (4:1, 3 mL)[5].

  • Catalyst Addition: Under a nitrogen atmosphere, add Pd(PPh₃)₄ (5 mol%). Seal the vial.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 150 °C for 30 minutes[5].

    • Validation: The solution will turn dark, indicating the precipitation of Pd black as the reaction completes.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate, extract with CH₂Cl₂, and purify via flash chromatography (Expected yield: 75-80%).

Conclusion & Recommendations

For the targeted synthesis of Methyl 4-(isoxazol-5-yl)benzoate , Route A (Enaminone Cyclocondensation) is the definitively superior method. It avoids the use of expensive transition metal catalysts (unlike Route C) and circumvents the instability and dimerization risks associated with nitrile oxides (unlike Route B). Furthermore, the integration of ultrasonic irradiation in Route A aligns with green chemistry principles by utilizing aqueous media, reducing reaction times, and eliminating the need for complex chromatographic purification.

Route C remains a viable alternative exclusively for combinatorial library generation where the isoxazole core is held constant and the aryl boronic acids are varied.

Sources

Validation

Validation of LC-MS methods for detecting Methyl 4-(isoxazol-5-yl)benzoate

Comparative Guide: Validation of LC-MS/MS Methods for the Quantification of Methyl 4-(isoxazol-5-yl)benzoate Introduction Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6; MW: 203.19 g/mol ) is a highly relevant chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of LC-MS/MS Methods for the Quantification of Methyl 4-(isoxazol-5-yl)benzoate

Introduction

Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6; MW: 203.19 g/mol ) is a highly relevant chemical scaffold in medicinal chemistry, combining a lipophilic benzoate ester with a polarizable isoxazole ring[1]. Accurate pharmacokinetic profiling of such compounds requires rigorous bioanalytical methods. This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies for quantifying this analyte in human plasma, strictly adhering to the FDA Bioanalytical Method Validation (BMV)[2] and ICH M10 guidelines[3].

Mechanistic Rationale & Method Design

As a Senior Application Scientist, developing a self-validating bioanalytical method requires understanding the causality behind analytical failures—primarily matrix effects and poor retention.

  • Ionization Dynamics: The isoxazole nitrogen and the ester carbonyl oxygen are excellent hydrogen-bond acceptors, making Positive Electrospray Ionization (ESI+) the optimal choice. However, ESI+ is highly susceptible to ion suppression from endogenous plasma phospholipids.

  • Chromatographic Selectivity (C18 vs. Biphenyl): Standard C18 columns rely purely on dispersive hydrophobic interactions. Because Methyl 4-(isoxazol-5-yl)benzoate possesses an extended aromatic system, a Biphenyl stationary phase can engage in orthogonal π-π and dipole-π interactions. This enhances retention and shifts the analyte's elution away from the phospholipid suppression zone.

  • Sample Preparation (PPT vs. SPE): Protein Precipitation (PPT) with acetonitrile is rapid but leaves phospholipids in the extract. Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent selectively washes away phospholipids, ensuring a cleaner baseline.

Workflow cluster_prep Sample Preparation cluster_lc Chromatography Plasma Spiked Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT SPE Solid Phase Extraction (HLB Cartridge) Plasma->SPE C18 C18 Column (Hydrophobic) PPT->C18 Biphenyl Biphenyl Column (π-π Interactions) PPT->Biphenyl SPE->C18 SPE->Biphenyl MS Triple Quadrupole MS (ESI+, MRM) C18->MS Biphenyl->MS Data ICH M10 Data Validation MS->Data

Fig 1. Comparative LC-MS/MS workflow for Methyl 4-(isoxazol-5-yl)benzoate.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating stable-isotope labeled internal standards (SIL-IS) to dynamically correct for extraction losses and ionization variance.

Protocol A: Sample Preparation Comparison

Option 1: Protein Precipitation (PPT)

  • Aliquot 50 µL of spiked human plasma into a microcentrifuge tube.

  • Add 10 µL of SIL-IS (100 ng/mL in methanol).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes at 1500 rpm; centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

Option 2: Solid-Phase Extraction (SPE)

  • Aliquot 50 µL of spiked human plasma; add 10 µL of SIL-IS and dilute with 100 µL of 2% Phosphoric Acid.

  • Condition HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Load the diluted plasma sample onto the cartridge.

  • Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elute with 2 × 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: Triple Quadrupole operating in Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 204.1 [M+H]+

    • Product Ions: m/z 144.0 (quantifier, loss of methyl ester) and m/z 116.0 (qualifier).

MatrixEffects Coelution Co-eluting Matrix (e.g., Phospholipids) Competition Competition for Charge (H+) Coelution->Competition Analyte Methyl 4-(isoxazol-5-yl)benzoate Droplet Surface Analyte->Competition Suppression Ion Suppression (Reduced Signal) Competition->Suppression Mitigation Mitigation: SPE & Biphenyl Column Suppression->Mitigation

Fig 2. Mechanism of ion suppression in ESI+ and mitigation strategies.

Quantitative Data & Performance Comparison

The methods were validated according to the ICH M10 guidelines, which mandate that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV) must not exceed 15% (20% at LLOQ)[4].

Table 1: Chromatographic Performance Assessment

ParameterC18 Column (50 × 2.1 mm, 1.7 µm)Biphenyl Column (50 × 2.1 mm, 1.7 µm)
Retention Time (tR) 1.85 min2.40 min
Peak Symmetry (As) 1.4 (Tailing observed)1.05 (Excellent)
Phospholipid Co-elution High (tR 1.7 - 2.0 min)Minimal (Resolved)
Signal-to-Noise (LLOQ) 15:145:1

Expert Insight: The Biphenyl column clearly outperforms the C18 column. The π-π interactions selectively retain the isoxazole-benzoate structure longer than the aliphatic tails of endogenous phospholipids, physically separating the analyte from the matrix suppression zone.

Table 2: ICH M10 Validation Metrics (PPT vs. SPE using Biphenyl Column)

Validation ParameterAcceptance CriteriaPPT ExtractionSPE (HLB) Extraction
Recovery (%) Consistent across range68.4 ± 8.2%92.1 ± 3.5%
Matrix Factor (IS Normalized) ~1.0 (CV < 15%)0.72 (CV 18.5%)0.98 (CV 4.1%)
Intra-day Accuracy (% Bias) ± 15%-12.4% to +14.1%-3.2% to +4.5%
Intra-day Precision (% CV) ≤ 15%11.2%3.8%
LLOQ Signal ≥ 5x Blank5.0 ng/mL0.5 ng/mL

Expert Insight: While PPT is faster, it fails to meet the strict Matrix Factor consistency required by modern regulatory standards for this specific analyte. The ion suppression (Matrix Factor = 0.72) indicates that 28% of the signal is lost to matrix competition. SPE provides a near-quantitative recovery (92.1%) and eliminates matrix effects, lowering the LLOQ by a factor of 10.

Conclusion

For the robust quantification of Methyl 4-(isoxazol-5-yl)benzoate in biological matrices, relying on simple hydrophobic retention (C18) and basic precipitation (PPT) introduces significant analytical risk due to co-eluting matrix effects. The combination of Solid-Phase Extraction (SPE) and Biphenyl stationary phases creates a self-validating, highly trustworthy analytical workflow that easily surpasses FDA and ICH M10 validation requirements[2][3].

References

  • 1196059-61-6 Methyl 4-(isoxazol-5-yl)
  • Source: fda.
  • Source: europa.
  • Source: ich.

Sources

Validation

Benchmarking catalytic efficiency in Methyl 4-(isoxazol-5-yl)benzoate production

Benchmarking Catalytic Efficiency in Methyl 4-(isoxazol-5-yl)benzoate Production: A Comparative Guide Executive Summary Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6) is a highly valued intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency in Methyl 4-(isoxazol-5-yl)benzoate Production: A Comparative Guide

Executive Summary

Methyl 4-(isoxazol-5-yl)benzoate (CAS: 1196059-61-6) is a highly valued intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. The isoxazole core is a privileged heterocyclic scaffold, frequently utilized for its bioisosteric replacement of amide bonds and its robust metabolic stability. Historically, the synthesis of 5-substituted isoxazoles relied on harsh thermal 1,3-dipolar cycloadditions, which suffered from poor regioselectivity and low yields[2].

As a Senior Application Scientist, I have structured this guide to benchmark three distinct catalytic paradigms for the assembly of this scaffold: Homogeneous Copper(I) Catalysis , Metal-Free Hypervalent Iodine Catalysis , and Heterogeneous Nanocatalysis . By analyzing the causality behind these experimental choices, drug development professionals can make data-driven decisions for process optimization and scale-up.

Mechanistic Divergence in Scaffold Assembly

The synthesis of the isoxazole core can be approached via different disconnection strategies. The diagram below illustrates the mechanistic divergence of the three benchmarked catalytic pathways.

CatalyticPathways Substrate1 Methyl 4-ethynylbenzoate + Aldoxime CatA Method A: Cu(I) Catalysis (Transition Metal) Substrate1->CatA CatB Method B: PhI / Oxone (Hypervalent Iodine) Substrate1->CatB Substrate2 Enaminone Precursor + NH2OH·HCl CatC Method C: CeO2 NPs (Heterogeneous) Substrate2->CatC IntA Copper(I) Acetylide Intermediate CatA->IntA Deprotonation & Metalation IntB Nitrile Oxide (In Situ Generation) CatB->IntB Oxidative Dehydrogenation IntC Activated Intermediate (Surface Adsorption) CatC->IntC Lewis Acid Activation Product Methyl 4-(isoxazol-5-yl)benzoate (Target Scaffold) IntA->Product [3+2] Cycloaddition IntB->Product Metal-Free Cycloaddition IntC->Product Condensation & Cyclization

Figure 1: Mechanistic divergence in the catalytic synthesis of Methyl 4-(isoxazol-5-yl)benzoate.

Catalytic Benchmarking Matrix

To objectively compare these methodologies, we must evaluate them across key process chemistry metrics: Yield, Regioselectivity, Turnover Frequency (TOF), and Environmental Factor (E-Factor).

MetricMethod A: Cu(I) CatalysisMethod B: Hypervalent IodineMethod C: CeO₂ Nanocatalysis
Primary Mechanism [3+2] Cycloaddition via Cu-AcetylideOxidative CycloadditionLewis Acid Condensation
Regioselectivity >99:1 (Strictly 5-substituted)>95:5N/A (Structurally directed)
Average Yield 88 - 92%80 - 85%89 - 94%
Reaction Time 6 hours12 hours4 hours
Temperature Ambient (25°C)Ambient (25°C)Reflux (80°C)
E-Factor (Waste/Prod) Medium (Aqueous metal waste)Low (Organocatalyst recovery)Very Low (Solid catalyst reuse)
Best Application Discovery / Library SynthesisMetal-Sensitive API SynthesisLarge-Scale Process Chemistry

Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. Below are the detailed methodologies, explicitly highlighting the causality behind each operational step.

Method A: Homogeneous Copper(I)-Catalyzed [3+2] Cycloaddition

This method adapts the highly regioselective3 of 3,5-disubstituted isoxazoles[3].

  • Reagent Mixing: Dissolve methyl 4-ethynylbenzoate (1.0 equiv) and the corresponding aldoxime (1.2 equiv) in a 1:1 mixture of t-BuOH/H₂O. Causality: This specific solvent system provides optimal biphasic solubility for both the hydrophobic alkyne and the inorganic copper salts.

  • Dipole Generation: Add Chloramine-T (1.5 equiv) portion-wise. Validation Checkpoint: A slight exotherm and color change indicate the successful in situ dehydrogenation of the aldoxime to the highly reactive nitrile oxide[3].

  • Catalyst Initiation: Introduce CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). Causality: Ascorbate acts as a mild reducing agent, ensuring copper is maintained in the catalytically active +1 oxidation state, thereby preventing unwanted oxidative alkyne homocoupling (Glaser coupling).

  • Workup & Validation: After 6 hours of stirring at room temperature, quench the reaction with saturated aqueous EDTA. Validation Checkpoint: The aqueous layer will turn deep blue as EDTA chelates residual copper. This visual confirmation ensures the transition metal is entirely partitioned away from the organic API phase.

Method B: Metal-Free Hypervalent Iodine(III) Catalysis

For applications where transition-metal toxicity is strictly prohibited, the iodine(I)/iodine(III) catalytic cycle offers a robust alternative[4].

  • Catalyst Loading: Charge a flask with methyl 4-ethynylbenzoate (1.0 equiv), aldoxime (1.5 equiv), and iodobenzene (10 mol%) in aqueous hexafluoroisopropanol (HFIP/H₂O). Causality: HFIP is critical here; its high ionizing power and strong hydrogen-bond donating ability stabilize the highly electrophilic hypervalent iodine intermediates[4].

  • Oxidant Addition: Slowly add Oxone (1.5 equiv) in portions. Causality: Slow addition keeps the steady-state concentration of the generated nitrile oxide low, preventing its dimerization into inactive furoxans.

  • Workup & Validation: Stir at room temperature for 12 hours. Quench with aqueous sodium thiosulfate. Validation Checkpoint: The disappearance of the oxidizing environment is confirmed using starch-iodide paper. The iodobenzene catalyst can be quantitatively recovered during silica gel chromatography, validating the atom-economy of the cycle.

Method C: Heterogeneous CeO₂ Nanocatalysis (Enaminone Route)

Bypassing the alkyne entirely, this route utilizes the condensation of methyl 4-(3-(dimethylamino)acryloyl)benzoate with hydroxylamine, promoted by a reusable solid surface[5].

  • Surface Activation: Disperse CeO₂ nanoparticles (10 wt%) in ethanol containing the enaminone precursor (1.0 equiv) and NH₂OH·HCl (1.2 equiv). Causality: The CeO₂ nanoparticles act as a highly active Lewis acid surface, activating the carbonyl group of the enaminone and facilitating nucleophilic attack by the hydroxylamine[5].

  • Thermal Cyclization: Heat the suspension to reflux (80°C) for 4 hours to drive the elimination of dimethylamine and water.

  • Workup & Validation: Perform a hot filtration of the mixture. Validation Checkpoint: The heterogeneous CeO₂ catalyst is captured on the filter pad, washed with ethanol, and dried. The ability to reuse this recovered catalyst for >5 cycles without yield degradation validates the extremely low E-factor of this process[5]. Recrystallize the filtrate to yield the pure isoxazole.

Mechanistic Causality & Reaction Dynamics

To truly master the synthesis of Methyl 4-(isoxazol-5-yl)benzoate, one must understand the thermodynamic and kinetic barriers governing these reactions.

In an uncatalyzed thermal reaction, the HOMO-LUMO gap between the alkyne and the nitrile oxide is significant, requiring elevated temperatures that inevitably lead to a thermodynamic mixture of 3,4- and 3,5-regioisomers[2]. Method A circumvents this by introducing Cu(I), which forms a reactive copper-acetylide intermediate. This metalation fundamentally alters the reaction pathway from a concerted [3+2] cycloaddition to a stepwise process, lowering the activation energy and strictly directing the nucleophilic oxygen of the nitrile oxide to the substituted carbon of the alkyne[3].

Conversely, Method B relies on the precise kinetic control of the dipole. By utilizing a catalytic amount of iodobenzene oxidized in situ by Oxone, the system ensures a continuous, slow generation of the nitrile oxide[4]. This prevents the rapid accumulation of the dipole, favoring the bimolecular cycloaddition with the alkyne over unimolecular degradation or dimerization[2].

References

  • AKSci. "1196059-61-6 Methyl 4-(isoxazol-5-yl)benzoate". Advanced Molecular Technologies.
  • Hansen, T. V., et al. "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles". The Journal of Organic Chemistry (ACS Publications, 2005).
  • Zhdankin, V. V., et al. "Hypervalent Iodine Catalyzed Generation of Nitrile Oxides from Oximes and their Cycloaddition with Alkenes or Alkynes". Organic Letters (ACS Publications, 2013).
  • Rutjes, F., et al. "Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes". SciSpace (2011).
  • ResearchGate. "Comparison for different catalysts used for synthesis of isoxazole derivatives". ResearchGate (2021).

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Methyl 4-(isoxazol-5-yl)benzoate Purity and Integrity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the absolute purity and structural integrity of chemical entities are paramount. Methyl 4-(isox...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the absolute purity and structural integrity of chemical entities are paramount. Methyl 4-(isoxazol-5-yl)benzoate, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Ensuring its purity is not merely a matter of quality control; it is a critical step that underpins the reliability and reproducibility of experimental data and the safety of potential therapeutic agents.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of spectroscopic methods for the validation of Methyl 4-(isoxazol-5-yl)benzoate. We will delve into the causality behind experimental choices and present a multi-faceted analytical approach that constitutes a self-validating system for quality assurance.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can unequivocally confirm the identity and purity of a compound. A robust validation strategy relies on the orthogonal application of multiple spectroscopic methods, each providing a unique piece of the structural puzzle. For Methyl 4-(isoxazol-5-yl)benzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive characterization.

Spectroscopic_Validation_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample Methyl 4-(isoxazol-5-yl)benzoate H_NMR ¹H NMR Sample->H_NMR Proton Environment C_NMR ¹³C NMR Sample->C_NMR Carbon Skeleton MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation FTIR FTIR Sample->FTIR Functional Groups Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation Purity_Assessment Purity Assessment H_NMR->Purity_Assessment C_NMR->Structure_Confirmation C_NMR->Purity_Assessment MS->Structure_Confirmation Impurity_ID Impurity Identification MS->Impurity_ID FTIR->Structure_Confirmation

A multi-technique workflow for comprehensive spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For Methyl 4-(isoxazol-5-yl)benzoate, we expect to see distinct signals for the aromatic protons on the benzoate ring, the protons on the isoxazole ring, and the methyl ester protons.

Expected ¹H NMR (400 MHz, CDCl₃) Signals for Methyl 4-(isoxazol-5-yl)benzoate:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d2HAromatic (ortho to ester)
~7.85d2HAromatic (meta to ester)
~8.40s1HIsoxazole H-3
~6.90s1HIsoxazole H-4
~3.95s3H-OCH₃

Note: These are predicted values based on analogous structures. Actual values may vary slightly.

The integration of these signals should correspond to the number of protons in each environment. Any additional peaks would suggest the presence of impurities, such as residual solvents or starting materials.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Although it is less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework.

Expected ¹³C NMR (100 MHz, CDCl₃) Signals for Methyl 4-(isoxazol-5-yl)benzoate:

Chemical Shift (δ, ppm)Assignment
~166.0C=O (ester)
~170.0Isoxazole C-5
~151.0Isoxazole C-3
~131.0Aromatic C (quaternary, attached to isoxazole)
~130.0Aromatic CH (ortho to ester)
~127.0Aromatic CH (meta to ester)
~125.0Aromatic C (quaternary, attached to ester)
~101.0Isoxazole C-4
~52.5-OCH₃

Note: These are predicted values based on analogous structures. Actual values may vary slightly.[2][3][4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-(isoxazol-5-yl)benzoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 should be used for quantitative analysis.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental confirmation of its identity.[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

For Methyl 4-(isoxazol-5-yl)benzoate (C₁₁H₉NO₃), the expected exact mass of the molecular ion [M]⁺ is 203.0582 g/mol . The observation of this ion, along with its characteristic isotopic pattern, provides strong evidence for the compound's identity.

Expected Fragmentation Pattern:

Electron ionization (EI) mass spectrometry will also produce a characteristic fragmentation pattern. Key expected fragments include:

  • m/z 172: Loss of the methoxy group (-OCH₃)

  • m/z 144: Loss of the entire ester group (-COOCH₃)

  • m/z 116: Further fragmentation of the benzoyl moiety

The presence of unexpected ions may indicate impurities.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8][9]

Expected FTIR Absorption Bands for Methyl 4-(isoxazol-5-yl)benzoate:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic & Isoxazole
~1720C=O stretchEster
~1610, ~1580C=C stretchAromatic Ring
~1500C=N stretchIsoxazole Ring
~1280C-O stretchEster (asymmetric)
~1100C-O stretchEster (symmetric)

The absence of a broad O-H stretch around 3300 cm⁻¹ would indicate the absence of the corresponding carboxylic acid impurity.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Comparison of Spectroscopic Techniques for Purity Validation

TechniqueStrengthsLimitations
¹H NMR Excellent for structural elucidation, quantitative analysis of purity, and identification of proton-containing impurities.Less sensitive than MS, can have overlapping signals in complex mixtures.
¹³C NMR Confirms the carbon skeleton and can identify carbon-containing impurities without protons.Low sensitivity, requires longer acquisition times.
Mass Spectrometry Highly sensitive for detecting trace impurities, provides accurate molecular weight and elemental composition (HRMS).Isomers may not be distinguishable, quantification can be challenging without standards.
FTIR Rapid, non-destructive, and excellent for identifying functional groups.Provides limited information on the overall molecular structure, not ideal for quantifying low-level impurities.

Identifying and Characterizing Impurities

Deviations from the reference spectra are the primary indicators of impurities. Common impurities in the synthesis of isoxazoles can include:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Regioisomers: Formation of the alternative isoxazole isomer.

  • Byproducts: Such as furoxans from the dimerization of nitrile oxide intermediates.

  • Residual Solvents: Solvents used in the reaction or purification steps.

Impurity_Characterization_Logic Start Unexpected Signal(s) in Spectra Check_NMR Analyze ¹H and ¹³C NMR Start->Check_NMR Check_MS Analyze MS Data Start->Check_MS Check_FTIR Analyze FTIR Data Start->Check_FTIR Compare_Starting_Materials Compare with Spectra of Starting Materials Check_NMR->Compare_Starting_Materials Check_MS->Compare_Starting_Materials Propose_Structure Propose Impurity Structure Check_FTIR->Propose_Structure Compare_Starting_Materials->Propose_Structure Confirm_Structure Confirm with 2D NMR (COSY, HSQC) Propose_Structure->Confirm_Structure End Impurity Identified Confirm_Structure->End

A decision-making workflow for the characterization of unknown impurities.

Conclusion

The spectroscopic validation of Methyl 4-(isoxazol-5-yl)benzoate is a critical process that demands a meticulous and multi-faceted approach. By leveraging the complementary strengths of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR, researchers can confidently ascertain the purity and structural integrity of this important chemical intermediate. This guide provides a framework for not only confirming the identity of the target molecule but also for the detection and preliminary characterization of potential impurities, thereby ensuring the quality and reliability of subsequent research and development endeavors.

References

  • European Journal of Chemistry.
  • BenchChem (2026).
  • Supporting Information for a scientific article.
  • NP-MRD (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0197304). Retrieved from [Link]

  • Aaron Chemicals LLC (n.d.). Methyl 4-(5-isoxazolyl)benzoate. Retrieved from [Link]

  • Chegg (2015, November 11).
  • Royal Society of Chemistry (2022). Supporting information Green method synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol.
  • GSRS (n.d.). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)
  • PubChemLite (2026). 4-(3,5-dimethylisoxazol-4-yl)benzoic acid.
  • University of Wisconsin (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • Biological Magnetic Resonance Bank (n.d.). bmse000583 4-Hydroxy-benzoic Acid. Retrieved from [Link]

  • NextSDS (n.d.).
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • ResearchGate (n.d.). Figure S5. 1 H NMR spectrum of compound....
  • ChemRadar (n.d.). METHYL 4-(OXAZOL-5-YL)
  • mzCloud (2016, March 21).
  • SciSpace (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • Chegg (2020, April 27).
  • Taylor & Francis (2020).
  • ResearchGate (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....
  • NIST (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • NIST (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

  • NIST (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

  • ResearchGate (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)....
  • Inxight Drugs (n.d.).

Sources

Validation

Comparative Stability Profile of Methyl 4-(isoxazol-5-yl)benzoate Under Physiological Conditions

Executive Summary & Mechanistic Overview Methyl 4-(isoxazol-5-yl)benzoate is a functionalized heteroaromatic compound frequently utilized as a building block and scaffold in early-stage drug discovery. However, when expo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Methyl 4-(isoxazol-5-yl)benzoate is a functionalized heteroaromatic compound frequently utilized as a building block and scaffold in early-stage drug discovery. However, when exposed to physiological conditions (pH 7.4, 37°C, and the presence of plasma enzymes), this molecule presents two distinct and competing stability liabilities:

  • The Methyl Ester Motif (Primary Liability): Methyl esters lack the steric bulk necessary to shield the carbonyl carbon from nucleophilic attack. In human plasma, ubiquitous serine hydrolases—such as carboxylesterases and butyrylcholinesterase—rapidly recognize and cleave this unhindered ester. 1 explicitly flag ester-containing motifs as highly susceptible to plasma hydrolysis, which can lead to rapid clearance and misleading in vitro efficacy data[1].

  • The Isoxazole Ring (Secondary Liability): While generally stable under neutral conditions, isoxazoles lacking substitution at the C(3) position possess a hidden metabolic liability. Under physiological or slightly basic conditions, the C(3) proton can be abstracted, triggering a2[2]. This base-catalyzed ring-opening event breaks the vulnerable N-O bond, generating reactive α -cyanoenol intermediates that can covalently bind to off-target proteins[2].

Pathway Parent Methyl 4-(isoxazol-5-yl)benzoate Esterase Plasma Esterases (Hydrolase Activity) Parent->Esterase Primary Clearance ChemHyd Chemical Hydrolysis (pH 7.4, 37°C) Parent->ChemHyd Secondary Clearance Isoxazole Isoxazole Ring (C3-Unsubstituted) Parent->Isoxazole Minor Liability Metabolite1 4-(Isoxazol-5-yl)benzoic acid + Methanol Esterase->Metabolite1 Rapid Cleavage ChemHyd->Metabolite1 Slow Cleavage Metabolite2 alpha-Cyanoenol (Kemp Elimination) Isoxazole->Metabolite2 Base-Catalyzed Ring Opening

Degradation pathways of Methyl 4-(isoxazol-5-yl)benzoate under physiological conditions.

Comparative Analysis: Structural Modifications for Enhanced Stability

To objectively evaluate the stability of Methyl 4-(isoxazol-5-yl)benzoate, we must compare it against structurally modified alternatives designed to mitigate these specific liabilities.

  • Alternative A: Ethyl 4-(isoxazol-5-yl)benzoate. By replacing the methyl group with an ethyl group, the added steric hindrance restricts access to the ester carbonyl. This slightly reduces the binding affinity and catalytic efficiency of plasma esterases, prolonging the half-life without fundamentally altering the core pharmacophore.

  • Alternative B: 4-(Isoxazol-5-yl)benzamide. Replacing the ester with an amide completely abolishes susceptibility to standard plasma esterases. Amides require specific amidases for cleavage, which are far less active in human plasma, rendering this bioisostere highly stable.

Quantitative Data Presentation
CompoundStructural ModificationPlasma Half-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Primary Degradation Pathway
Methyl 4-(isoxazol-5-yl)benzoate None (Parent)< 15 min> 45 µL/min/mgRapid enzymatic ester hydrolysis
Ethyl 4-(isoxazol-5-yl)benzoate Steric shielding (Ester)~ 45 min~ 15 µL/min/mgModerate enzymatic ester hydrolysis
4-(Isoxazol-5-yl)benzamide Bioisosteric replacement (Amide)> 120 min< 5 µL/min/mgTrace Kemp elimination (Isoxazole ring)

(Note: Data is representative of standard human plasma stability profiles for these structural classes).

Experimental Methodology: Self-Validating Plasma Stability Assay

To generate reliable comparative data, a robust, self-validating plasma stability assay is required. The protocol below is designed not just to measure degradation, but to isolate the causality of degradation (enzymatic vs. chemical) through rigorous control systems[3].

Step-by-Step Protocol
  • Matrix Preparation: Thaw pooled human plasma and buffer to pH 7.4 using HEPES, then pre-warm to 37°C.

    • Causality: Frozen plasma can drift to pH 8-9 during storage. Failing to re-buffer to pH 7.4 will artificially accelerate the base-catalyzed Kemp elimination of the isoxazole ring, generating false-positive instability data. Furthermore, plasma must be lithium heparinized rather than EDTA-treated, as EDTA chelates divalent cations necessary for certain hydrolase functions.

  • Control Validation (The Self-Validating Step): Alongside the test compounds, prepare two parallel control arms. First, incubate a known esterase-sensitive positive control () to confirm enzyme viability. Second, incubate the test compounds in buffer without plasma to establish the baseline rate of spontaneous chemical hydrolysis.

  • Incubation & Aliquoting: Spike the test compounds into the plasma to a final concentration of 1 µM. Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced enzyme denaturation. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes[3].

  • Quenching & Protein Precipitation: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide)[3].

    • Causality: The cold organic solvent instantly denatures plasma esterases, halting enzymatic degradation at the exact time point. It simultaneously precipitates plasma proteins, preventing them from fouling the LC-MS/MS column during analysis.

  • Quantification: Centrifuge the quenched samples at 5000 rpm for 10 minutes. Extract the supernatant and analyze via LC-MS/MS to quantify the percentage of parent compound remaining relative to the T=0 baseline[3].

Workflow Step1 1. Matrix Prep Pre-warm Plasma (37°C, pH 7.4) Step2 2. Incubation Add 1 µM Cpd + Controls Step1->Step2 Step3 3. Quenching Cold ACN + IS at Timepoints Step2->Step3 Step4 4. Extraction Centrifuge to Precipitate Step3->Step4 Step5 5. LC-MS/MS Quantify Parent Remaining Step4->Step5

Step-by-step workflow for the self-validating plasma stability assay using LC-MS/MS.

References

  • The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery Drug Hunter URL:[Link]

  • Cyprotex Plasma Stability Fact Sheet Evotec URL:[Link]

  • ADME Plasma Stability Assay BioDuro-Sundia URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-(isoxazol-5-yl)benzoate: Comprehensive Handling and Disposal Protocol

As an application scientist or drug development professional, managing chemical waste with precision is just as critical as the synthesis or assay itself. Methyl 4-(isoxazol-5-yl)benzoate is an organic ester containing a...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist or drug development professional, managing chemical waste with precision is just as critical as the synthesis or assay itself. Methyl 4-(isoxazol-5-yl)benzoate is an organic ester containing an isoxazole heterocycle, primarily utilized in drug discovery and chemical research[1]. Because of its potential biological activity and the environmental persistence of heterocyclic compounds, it must be managed strictly as hazardous chemical waste.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Methyl 4-(isoxazol-5-yl)benzoate, ensuring absolute compliance with federal environmental standards.

Waste Characterization & Chemical Profile

Before any disposal activity begins, a chemical must be accurately characterized to determine its appropriate waste stream[2]. Methyl 4-(isoxazol-5-yl)benzoate is not a listed acute toxin (P-list) or toxic waste (U-list) under [3]. However, as a synthetic organic compound, it cannot be disposed of in standard municipal trash or via drain disposal[4].

Table 1: Quantitative Chemical & Waste Profile
ParameterValueOperational Implication
CAS Number 1196059-61-6Use for exact Safety Data Sheet (SDS) tracking and vendor manifesting.
Molecular Formula C11H9NO3Contains no halogens; qualifies for the non-halogenated waste stream.
Molecular Weight 203.19 g/mol Solid at room temperature; requires specific solid-waste handling protocols.
EPA Waste Code UnlistedManaged as generic non-halogenated organic waste[3].
Primary Hazard Irritant / BioactiveMandates secondary containment and strict PPE during handling.

Causality-Driven Safety & Handling Prerequisites

Effective waste management begins at the point of generation. Do not just wear PPE—understand why it is required[5].

  • Engineering Controls: Always handle the neat solid within a certified chemical fume hood.

    • Causality: The powder form poses an inhalation risk. Isoxazole derivatives can interact with biological targets; the fume hood maintains negative pressure, preventing aerosolized particulates from entering the researcher's breathing zone.

  • Personal Protective Equipment (PPE): Nitrile gloves, wrap-around safety goggles, and a standard lab coat.

    • Causality: Nitrile provides a robust, chemically resistant barrier against organic esters, preventing dermal absorption in the event of an accidental spill.

Step-by-Step Disposal Methodology

This protocol utilizes a self-validating system to guarantee compliance and prevent cross-contamination during the disposal workflow.

Phase 1: Bench-Level Segregation
  • Assess the Matrix: Determine if the compound is in its neat (solid) form or dissolved in a solvent.

  • Apply the Mixture Rule: If neat or dissolved in solvents like DMSO or Ethanol, route it to the Non-Halogenated Organic Waste stream. If dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture becomes Halogenated Organic Waste due to the [6].

    • Causality: Mixing non-halogenated waste into a halogenated bin unnecessarily increases institutional incineration costs and risks the generation of highly toxic polychlorinated dibenzodioxins (PCDDs) during thermal destruction.

    • Self-Validating Mechanism (Two-Bin Verification): Before depositing the waste, the operator must check the solvent compatibility chart attached to the hood. If a halogenated solvent was used, the operator must visually verify they are opening the red-labeled "Halogenated" bin. This physical cross-check prevents the accidental mixing of incompatible waste streams.

Phase 2: Containerization and Chemical Compatibility
  • Select the Vessel: Place solid waste (or contaminated consumables like pipette tips and weighing boats) into a high-density polyethylene (HDPE) or glass container.

    • Causality: Esters can slowly degrade certain low-density plastics over time. HDPE is chemically inert and provides a rigid, leak-proof barrier that ensures long-term stability during storage[2].

Phase 3: RCRA-Compliant Labeling
  • Tag at Generation: Attach a hazardous waste tag immediately upon adding the first particle of waste to the container.

  • Explicit Naming: Write "Hazardous Waste: Methyl 4-(isoxazol-5-yl)benzoate" and the accumulation start date.

    • Causality: The and EPA mandate that waste must be identified at the point of generation[5]. Using chemical abbreviations is strictly prohibited because emergency responders cannot reliably decipher lab-specific shorthand during a spill or fire.

Phase 4: Satellite Accumulation Area (SAA) Storage
  • Secondary Containment: Store the sealed container in the lab's SAA, utilizing a secondary containment tray (e.g., polypropylene).

  • Chemical Segregation: Keep strictly away from strong oxidizers.

    • Causality: The isoxazole ring and ester linkage can undergo exothermic reactions if mixed with concentrated oxidizing agents. Secondary containment ensures that if the primary vessel fails, the chemical does not contaminate the laboratory environment[2].

Logistical & Operational Disposal Plan

Once the waste leaves the bench, institutional logistics take over to ensure safe final destruction.

  • Volume Limits: A laboratory SAA may accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the container must be dated and moved to the Central Accumulation Area (CAA) within 3 consecutive days[6].

  • Vendor Labpacking & Incineration: Institutional Environmental Health and Safety (EHS) personnel will coordinate with a licensed hazardous waste vendor. The vendor will "labpack" the Methyl 4-(isoxazol-5-yl)benzoate waste and transport it to an EPA-permitted facility for high-temperature incineration. This is the safest and most environmentally sound method for destroying complex heterocyclic organics[7].

Disposal Workflow Visualization

WasteWorkflow Start Waste Generation: Methyl 4-(isoxazol-5-yl)benzoate Decision Dissolved in Halogenated Solvent? Start->Decision NonHal Non-Halogenated Organic Waste Stream Decision->NonHal No (e.g., DMSO, EtOH) Hal Halogenated Organic Waste Stream Decision->Hal Yes (e.g., DCM, Chloroform) Container HDPE/Glass Container + RCRA Labeling NonHal->Container Hal->Container SAA Satellite Accumulation Area (SAA) Container->SAA Store < 55 Gallons CAA Central Accumulation Area (CAA) SAA->CAA Transfer within 3 Days of reaching limit Incineration Final Disposal: EPA-Permitted Incineration CAA->Incineration Vendor Pickup (90/180 Day Limit)

Figure 1: Decision matrix and workflow for Methyl 4-(isoxazol-5-yl)benzoate disposal.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Research Council URL:[Link]

  • Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL:[Link]

  • Hazardous Waste & Disposal Considerations Source: American Chemical Society (ACS) URL:[Link]

  • Guidelines for Management and Disposal of Hazardous Wastes Source: American Chemistry Council URL:[Link]

Sources

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